Mephentermine hemisulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H34N2 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N,2-dimethyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/2C11H17N/c2*1-11(2,12-3)9-10-7-5-4-6-8-10/h2*4-8,12H,9H2,1-3H3 |
InChI Key |
NOVKIURGAXWREA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC.CC(C)(CC1=CC=CC=C1)NC |
Origin of Product |
United States |
Foundational & Exploratory
Mephentermine Hemisulfate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephentermine (B94010), a sympathomimetic amine, exerts its physiological effects through a multifaceted mechanism of action involving both direct and indirect interactions with the adrenergic system. This technical guide provides a comprehensive overview of the molecular pharmacology of mephentermine hemisulfate, detailing its engagement with adrenergic receptors and its influence on norepinephrine (B1679862) dynamics. The document summarizes available quantitative data, outlines relevant experimental methodologies, and presents visual representations of its signaling pathways and metabolic processes to support further research and drug development endeavors.
Core Mechanism of Action
This compound is characterized by a mixed mechanism of action, functioning as both a direct-acting agonist at adrenergic receptors and an indirect-acting sympathomimetic agent that promotes the release of endogenous norepinephrine.[1][2][3] Its primary therapeutic effect, vasoconstriction and increased cardiac output, is a culmination of these dual activities.[3]
Direct Adrenergic Receptor Agonism
Mephentermine exhibits direct agonist activity, primarily at α-adrenergic receptors.[2][3] While its affinity for different adrenergic receptor subtypes has not been extensively quantified in publicly available literature, computational docking studies predict a preferential binding to α1-adrenergic receptors. This direct agonism contributes to vasoconstriction.
Indirect Sympathomimetic Action: Norepinephrine Release
A significant component of mephentermine's action is its ability to induce the release of norepinephrine from presynaptic nerve terminals.[1][2] This is achieved through its interaction with the norepinephrine transporter (NET), acting as a substrate and promoting reverse transport of norepinephrine into the synaptic cleft. The elevated synaptic concentration of norepinephrine then activates postsynaptic α- and β-adrenergic receptors, leading to a cascade of downstream physiological effects.
Quantitative Pharmacological Data
Precise in vitro quantitative data for mephentermine, such as receptor binding affinities (Ki) and functional potencies (EC50), are not widely reported in peer-reviewed literature. However, data from structurally related compounds and in vivo potency studies provide valuable insights into its pharmacological profile.
Table 1: Predicted Binding Affinities and In Vivo Potency of Mephentermine and Analogs
| Compound | Target | Parameter | Value | Notes |
| Mephentermine | α1-Adrenergic Receptor | Predicted Binding Affinity | -8.2 kcal/mol | Computationally derived. |
| Mephentermine | α2-Adrenergic Receptor | Predicted Binding Affinity | -7.1 kcal/mol | Computationally derived. |
| Mephentermine | β-Adrenergic Receptor | Predicted Binding Affinity | -6.3 kcal/mol | Computationally derived. |
| Amphetamine | Norepinephrine Transporter (NET) | IC50 (Uptake Inhibition) | 2.5 µM | In vitro study on rat brain synaptic vesicles.[4] |
| Mephentermine | Systemic Vasopressor Effect | ED50 | 1.39 mg | In vivo study in parturients with spinal hypotension.[5] |
| Norepinephrine | Systemic Vasopressor Effect | ED50 | 6.9 µg | In vivo study in parturients with spinal hypotension.[5] |
| Mephentermine | Systemic Vasopressor Effect | ED95 | 1.59 mg | In vivo study in parturients with spinal hypotension.[5] |
| Norepinephrine | Systemic Vasopressor Effect | ED95 | 7.2 µg | In vivo study in parturients with spinal hypotension.[5] |
Signaling Pathways and Logical Relationships
The interplay between mephentermine's direct and indirect actions culminates in a robust sympathomimetic response. The following diagrams illustrate these pathways and relationships.
Experimental Protocols
The following sections detail generalized methodologies for key experiments relevant to elucidating the mechanism of action of sympathomimetic amines like mephentermine.
Radioligand Binding Assay (for Adrenergic Receptors)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of mephentermine for adrenergic receptors.[6][7]
Objective: To quantify the binding affinity of mephentermine for α- and β-adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [³H]-dihydroalprenolol for β).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of mephentermine.
-
Equilibration: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of mephentermine that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Norepinephrine Release Assay
This protocol describes a method to measure mephentermine-induced norepinephrine release from neuronal cells or synaptosomes.
Objective: To quantify the ability of mephentermine to evoke norepinephrine release.
Materials:
-
Neuronal cell line expressing NET (e.g., SK-N-BE(2)C) or isolated synaptosomes.[8]
-
[³H]-Norepinephrine.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
This compound.
-
Scintillation counter.
Procedure:
-
Loading: Pre-incubate cells or synaptosomes with [³H]-norepinephrine to allow for uptake.
-
Washing: Wash the cells/synaptosomes to remove extracellular [³H]-norepinephrine.
-
Stimulation: Incubate the loaded cells/synaptosomes with varying concentrations of mephentermine in KRH buffer for a defined period.
-
Collection: Collect the supernatant containing the released [³H]-norepinephrine.
-
Lysis: Lyse the cells/synaptosomes to determine the amount of [³H]-norepinephrine remaining.
-
Counting: Quantify the radioactivity in the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Express the released [³H]-norepinephrine as a percentage of the total radioactivity and determine the EC50 for mephentermine-induced release.
In Vitro Metabolism Study
This protocol outlines a method to study the metabolism of mephentermine using human liver microsomes.[9]
Objective: To identify the metabolites of mephentermine and the enzymes involved in its metabolism.
Materials:
-
Human liver microsomes.
-
NADPH regenerating system.
-
This compound.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for metabolite identification and quantification.
Procedure:
-
Incubation: Incubate mephentermine with human liver microsomes in the presence of an NADPH regenerating system at 37°C.
-
Time Course: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Centrifugation: Centrifuge to pellet the microsomal proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify mephentermine and its metabolites (e.g., phentermine, p-hydroxymephentermine).[9]
Conclusion
This compound's mechanism of action is a composite of direct α-adrenergic agonism and indirect sympathomimetic effects mediated by norepinephrine release. While a comprehensive quantitative profile of its in vitro pharmacology is not fully available, the existing data from related compounds and in vivo studies, coupled with the experimental frameworks presented, provide a solid foundation for its further investigation. A more detailed characterization of its receptor binding affinities and functional potencies will be instrumental in refining our understanding of its therapeutic applications and potential off-target effects.
References
- 1. Mephentermine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Inhibition of norepinephrine transport into synaptic vesicles by amphetamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative potency of norepinephrine and mephentermine bolus for the treatment of spinal hypotension during elective caesarean delivery: a randomized, blinded up-down sequential allocation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Pharmacological Profile of Mephentermine Hemisulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephentermine (B94010), a synthetic sympathomimetic amine, has a history of clinical use as a vasopressor to treat hypotension. This technical guide provides an in-depth overview of the pharmacological profile of its hemisulfate salt. Mephentermine primarily exerts its effects through an indirect mechanism, stimulating the release of endogenous norepinephrine (B1679862) and dopamine. This leads to a cascade of cardiovascular responses, including vasoconstriction and increased cardiac contractility, ultimately elevating blood pressure. This document summarizes the available quantitative data on its potency and hemodynamic effects, outlines general experimental protocols for its pharmacological evaluation, and visualizes its key signaling pathways.
Mechanism of Action
Mephentermine is classified as an indirectly acting sympathomimetic amine. Its primary mechanism of action involves the displacement of norepinephrine from storage vesicles in sympathetic nerve terminals.[1][2][3] This leads to an increased concentration of norepinephrine in the synaptic cleft, which then activates adrenergic receptors on target tissues. Additionally, mephentermine is thought to induce the release of dopamine.[1] While it has some direct agonist activity at alpha- and beta-adrenergic receptors, its indirect effects are considered predominant.[4][5]
Pharmacodynamics
The pharmacodynamic effects of mephentermine are a direct consequence of its ability to elevate synaptic levels of norepinephrine, leading to the stimulation of both alpha and beta-adrenergic receptors.
Cardiovascular Effects
-
Vasoconstriction: Stimulation of α1-adrenergic receptors on vascular smooth muscle leads to vasoconstriction, increasing systemic vascular resistance and contributing to a rise in both systolic and diastolic blood pressure.[3][5]
-
Cardiac Stimulation: Activation of β1-adrenergic receptors in the heart results in a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate).[1][2] These effects contribute to an overall increase in cardiac output.[4]
Central Nervous System (CNS) Effects
Due to its ability to release dopamine, mephentermine exhibits psychostimulant properties, although these are considered to be less potent than those of amphetamine.[4]
Pharmacokinetics
| Parameter | Route of Administration | Onset of Action | Duration of Action |
| Mephentermine | Intravenous (IV) | Immediate | ~30 minutes |
| Intramuscular (IM) | 5-15 minutes | Up to 4 hours |
Metabolism and Excretion: Mephentermine is metabolized in the liver, primarily through N-demethylation to its active metabolite, phentermine, followed by p-hydroxylation.[4] The parent drug and its metabolites are excreted in the urine.[4]
Quantitative Data
Table 1: Potency of Mephentermine for Prevention of Post-Spinal Hypotension
| Parameter | Value | 95% Confidence Interval | Study Population |
| ED50 | 3.7 mg | 2.4 to 5.7 mg | Women undergoing elective caesarean section |
| Potency Ratio (Ephedrine:Mephentermine) | 1:6.8 | 6.0 to 7.5 |
ED50 (Median Effective Dose) is the dose at which 50% of the population exhibits the desired therapeutic effect.[6][7]
Table 2: Hemodynamic Effects of Mephentermine in Humans
| Parameter | Change from Baseline | Route of Administration | Dose |
| Mean Arterial Pressure | Increased | Intravenous | 0.75 mg/kg |
| Systemic Vascular Resistance | Increased | Intravenous | 0.75 mg/kg |
| Left Ventricular Minute Work | Increased | Intravenous | 0.75 mg/kg |
| Heart Rate (in the absence of atropine) | No significant change | Intravenous | 0.75 mg/kg |
Data from a study in healthy male volunteers.[1][2]
Table 3: Comparative Hemodynamic Effects in Cesarean Section
| Parameter | Mephentermine Group (6 mg IV) | Ephedrine Group (6 mg IV) |
| Mean Heart Rate | Maintained at ~90 bpm | Increased to >96 bpm |
| Need for Repeat Doses | None | 16 out of 25 patients |
Data from a retrospective comparison in patients undergoing cesarean section.[8]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or IC50 values) of mephentermine for various adrenergic receptors (α1, α2, β1, β2) and monoamine transporters (NET, DAT).
General Procedure:
-
Membrane Preparation: Membranes expressing the target receptor or transporter are prepared from cultured cells or tissue homogenates.
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled mephentermine.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of mephentermine that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[9][10][11]
Norepinephrine Release Assays
Objective: To quantify the ability of mephentermine to induce the release of norepinephrine from nerve terminals.
General Procedure (using synaptosomes):
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., hypothalamus or cortex) of laboratory animals.
-
Radiolabeling: The synaptosomes are incubated with [3H]-norepinephrine to load the neurotransmitter into the synaptic vesicles.
-
Stimulation of Release: The loaded synaptosomes are then exposed to various concentrations of mephentermine.
-
Sample Collection: The supernatant containing the released [3H]-norepinephrine is collected at different time points.
-
Quantification: The amount of radioactivity in the supernatant is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration-dependent effect of mephentermine on norepinephrine release.[12][13]
Signaling Pathways
Alpha-1 Adrenergic Receptor Signaling
Mephentermine, by increasing synaptic norepinephrine, indirectly activates α1-adrenergic receptors, which are Gq-protein coupled. This initiates a signaling cascade that is crucial for its vasoconstrictor effects.
Caption: Alpha-1 adrenergic receptor signaling pathway activated by mephentermine.
Beta-1 Adrenergic Receptor Signaling in Cardiomyocytes
The indirect stimulation of β1-adrenergic receptors in the heart by mephentermine-induced norepinephrine release is responsible for its positive inotropic and chronotropic effects. These receptors are coupled to Gs-proteins.
Caption: Beta-1 adrenergic receptor signaling in cardiomyocytes.
Therapeutic Uses and Side Effects
Therapeutic Uses:
Common Side Effects:
-
Anxiety
-
Hypertension
-
Tachycardia or reflex bradycardia
-
Arrhythmias
-
Insomnia
-
Tremor[16]
Conclusion
Mephentermine hemisulfate is a sympathomimetic agent with a well-established, primarily indirect mechanism of action that leads to significant cardiovascular effects. Its clinical utility as a vasopressor is supported by quantitative data on its potency and hemodynamic responses. While specific binding affinity data and detailed experimental protocols are not widely published, this guide provides a comprehensive overview of its pharmacological profile based on the available scientific literature. Further research to elucidate its precise receptor interaction profile would be beneficial for a more complete understanding of its pharmacology.
References
- 1. Acute haemodynamic effects of mephentermine in man. | Semantic Scholar [semanticscholar.org]
- 2. Acute haemodynamic effects of mephentermine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamics of mephentermine in man. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. go.drugbank.com [go.drugbank.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. jptcp.com [jptcp.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In Vivo Voltammetric Monitoring of Norepinephrine Release in the Rat Ventral Bed Nucleus of the Stria Terminalis and Anteroventral Thalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of norepinephrine and epinephrine in small volumes of human plasma by a single isotope derivative method: response to the upright posture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. medindia.net [medindia.net]
Mephentermine Hemisulfate: A Technical Guide to Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephentermine (B94010), a sympathomimetic amine, has a history of clinical use as a vasopressor. Its chemical scaffold, N,α,α-trimethylphenethylamine, presents a versatile platform for the development of structural analogs and derivatives with modulated pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of mephentermine analogs. Detailed experimental methodologies for synthesis and biological assessment are presented, alongside a quantitative analysis of their effects on primary molecular targets. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular mechanisms and research methodologies associated with these compounds.
Introduction
Mephentermine is a synthetic stimulant and a member of the substituted amphetamine class of compounds. It exerts its pharmacological effects primarily through the indirect release of norepinephrine (B1679862) and dopamine (B1211576), leading to vasoconstriction and cardiac stimulation.[1][2] The core structure of mephentermine offers multiple sites for chemical modification, enabling the exploration of structure-activity relationships and the potential for developing derivatives with altered potency, selectivity, and pharmacokinetic profiles. This guide delves into the key structural analogs of mephentermine, focusing on their synthesis, biological evaluation, and the underlying molecular mechanisms of action.
Core Structural Analogs and Derivatives
The primary structural analogs of mephentermine involve modifications at the N-methyl group, the aromatic ring, and the α,α-dimethyl ethylamine (B1201723) side chain. Key derivatives include:
-
Phentermine: The N-demethylated metabolite of mephentermine.[3]
-
N-Hydroxymephentermine: A primary metabolite formed through N-oxidation.[4]
-
p-Hydroxymephentermine: A metabolite resulting from aromatic hydroxylation.[5]
-
N-Substituted Analogs: Derivatives with alterations to the N-methyl group to explore the impact on receptor and transporter affinity.
Synthesis of Mephentermine and its Derivatives
The synthesis of mephentermine and its analogs can be achieved through various established organic chemistry routes.
Synthesis of Phentermine
Phentermine serves as a key precursor and metabolite of mephentermine. A common synthetic route starts from dimethyl benzyl (B1604629) carbinol.[6][7]
Experimental Protocol: Synthesis of Phentermine Hydrochloride from Dimethyl Benzyl Carbinol [8]
-
Acetylation: Under ice-water bath conditions, add dimethyl benzyl carbinol dropwise to a stirred solution of acetic acid and an organic solvent (e.g., propionitrile).
-
Catalysis: Slowly add concentrated sulfuric acid as a catalyst.
-
Reaction: Remove the ice bath and continue stirring for 15 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Add water to the reaction mixture until it becomes turbid, then adjust the pH to 6-8 with an inorganic base to precipitate the product.
-
Isolation: Filter the solid N-(1,1-dimethyl-phenethyl)acetamide and wash with water.
-
Hydrolysis: Dissolve the acetamide (B32628) in a suitable organic solvent (e.g., ethylene (B1197577) glycol) with a strong base (e.g., KOH) and reflux for 5-15 hours.
-
Extraction: After cooling, add water and extract the phentermine free base with an organic solvent (e.g., dichloromethane).
-
Salt Formation: Dry the organic extract, remove the solvent under reduced pressure, and dissolve the resulting oil in an appropriate solvent. Bubble dry hydrogen chloride gas through the solution or add hydrochloric acid to precipitate phentermine hydrochloride.
-
Purification: Filter and dry the final product.
Synthesis of N-Hydroxymephentermine
N-Hydroxymephentermine can be synthesized via the direct oxidation of the secondary amine group of mephentermine.
Experimental Protocol: Synthesis of N-Hydroxymephentermine
-
Reaction Setup: In a round-bottom flask, dissolve mephentermine and a catalytic amount of sodium tungstate (B81510) dihydrate in methanol.
-
Oxidation: Cool the mixture to 0°C in an ice bath. Add 30% aqueous hydrogen peroxide dropwise while maintaining the temperature below 5°C.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Adjust the pH to approximately 3 with 1 M HCl.
-
Extraction: Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove unreacted starting material. Adjust the aqueous layer to pH 8-9 with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Pharmacological Evaluation
The pharmacological activity of mephentermine and its analogs is primarily assessed through their interaction with monoamine transporters and their in vivo cardiovascular effects.
In Vitro Evaluation: Monoamine Transporter Activity
The potency of mephentermine derivatives as inhibitors of the norepinephrine transporter (NET) and dopamine transporter (DAT) is a key determinant of their sympathomimetic activity. This is typically quantified using radioligand binding or uptake inhibition assays.
Experimental Protocol: Radioligand Binding Assay for DAT/NET
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human DAT or NET.
-
Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT) and varying concentrations of the test compound (mephentermine analog).
-
Incubation: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Evaluation: Cardiovascular Effects
The cardiovascular effects of mephentermine analogs are evaluated in animal models to determine their pressor activity and impact on heart rate and cardiac output.
Experimental Protocol: Measurement of Cardiovascular Effects in Rats [9][10]
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Anesthesia: Anesthetize the animals with a suitable agent (e.g., urethane (B1682113) or a combination of medetomidine-midazolam-butorphanol).[2]
-
Catheterization: Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate. For more detailed studies, cardiac output can be measured using techniques like thermodilution or echocardiography.[11]
-
Drug Administration: Administer graded doses of mephentermine or its analogs intravenously.
-
Data Acquisition and Analysis: Record hemodynamic parameters before and after drug administration. Analyze the dose-response relationship to determine the potency and efficacy of each compound in increasing blood pressure and modulating other cardiovascular parameters.
Structure-Activity Relationship (SAR) and Quantitative Data
| Compound | Chemical Structure | Target(s) | Activity (Ki/IC50) | Cardiovascular Effects (in vivo) |
| Mephentermine | N,α,α-trimethylphenethylamine | NET, DAT | Data not available | Increases blood pressure and cardiac output[12] |
| Phentermine | α,α-dimethylphenethylamine | NET, DAT, MAO-A | NET IC50 = 39.4 nM; DAT IC50 = 262 nM; MAO-A Ki = 85-88 µM[13] | Increases blood pressure |
| N-Hydroxymephentermine | N-hydroxy-N,α,α-trimethylphenethylamine | Metabolic intermediate | Data not available | Data not available |
| p-Hydroxymephentermine | 4-hydroxy-N,α,α-trimethylphenethylamine | Metabolic intermediate | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of mephentermine and its analogs involves the modulation of norepinephrine and dopamine signaling in the central and peripheral nervous systems.
Mephentermine Mechanism of Action
Mephentermine acts as an indirect sympathomimetic by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their concentration in the synaptic cleft. This leads to the activation of adrenergic and dopaminergic receptors on postsynaptic neurons.
References
- 1. Norepinephrine transporter antagonism prevents dopamine-dependent synaptic plasticity in the mouse dorsal hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of mephentermine and its derivatives by the microsomal fraction from male Wistar rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The identification and analysis of the metabolic products of mephentermine | Semantic Scholar [semanticscholar.org]
- 5. The formation of metabolites of mephentermine by microsomal and cytosolic preparations of male Wistar rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Phentermine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN103992228A - Synthesis method of phentermine hydrochloride - Google Patents [patents.google.com]
- 9. Direct cardiac effects in isolated perfused rat hearts measured at increasing concentrations of morphine, alfentanil, fentanyl, ketamine, etomidate, thiopentone, midazolam and propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of emetine cardiotoxicity in a subacute toxicity experiment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mephentermine Sulfate Dihydrate [benchchem.com]
- 13. Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors. | BioGRID [thebiogrid.org]
Early Research and Discovery of Mephentermine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephentermine, a synthetic sympathomimetic amine, emerged in the mid-20th century as a significant pharmacological agent for the management of hypotensive states. This technical whitepaper provides an in-depth guide to the early research and discovery of Mephentermine, focusing on its initial synthesis, key pharmacological studies, and the nascent understanding of its mechanism of action. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational science of this compound.
Early Synthesis of Mephentermine (N,α,α-trimethylphenethylamine)
While the exact first publication detailing the synthesis of Mephentermine has proven elusive in broad searches, the chemical processes for its creation were established by the early 1950s. The synthesis involves the formation of N,α,α-trimethylphenethylamine from precursor molecules. A commonly described method is outlined below.
Synthesis Workflow
Mephentermine Hemisulfate: A Technical Guide to its Adrenergic Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephentermine (B94010) hemisulfate is a sympathomimetic amine utilized primarily for its pressor effects in treating hypotension.[1][2] Its pharmacological activity stems from a complex interaction with the adrenergic system, exhibiting a mixed mechanism of action that includes both direct and indirect effects on adrenergic receptors.[2][3] This technical guide provides an in-depth analysis of the adrenergic receptor activity of mephentermine, focusing on its mechanism of action, the associated signaling pathways, and the experimental protocols used to elucidate these properties.
Mechanism of Action
Mephentermine's primary mechanism of action is twofold:
-
Indirect Sympathomimetic Action: The most significant component of mephentermine's effect is its ability to induce the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[2][4] This released norepinephrine then acts on postsynaptic alpha and beta-adrenergic receptors to elicit a physiological response.
-
Direct Adrenergic Receptor Agonism: Mephentermine also acts as a direct agonist at adrenergic receptors, with a pronounced selectivity for α-adrenergic receptors.[2][3][5][6] Some evidence also suggests a weak direct interaction with β-adrenergic receptors.[2]
This dual mechanism results in a range of cardiovascular effects, including increased systolic and diastolic blood pressure, and enhanced cardiac output.[2][4]
Adrenergic Receptor Subtype Activity
While precise, experimentally determined binding affinities (Ki) and functional potencies (EC50) for mephentermine at various adrenergic receptor subtypes are not extensively reported in publicly available literature, computational studies and qualitative evidence suggest a preferential activity at α1-adrenergic receptors.[6]
Data on Adrenergic Receptor Interactions
The following table summarizes the available information on mephentermine's interaction with adrenergic receptor subtypes. It is important to note the absence of comprehensive experimental binding and functional data.
| Receptor Subtype | Interaction Type | Supporting Evidence |
| α1-Adrenergic | Direct Agonist | High |
| α2-Adrenergic | Likely Agonist (direct and/or indirect) | Moderate |
| β1-Adrenergic | Indirect Agonist (via norepinephrine release); Weak Direct Agonist | High (indirect); Low (direct) |
| β2-Adrenergic | Indirect Agonist (via norepinephrine release); Weak Direct Agonist | High (indirect); Low (direct) |
Signaling Pathways
The interaction of mephentermine and its induced norepinephrine release with adrenergic receptors activates distinct downstream signaling cascades.
Alpha-1 Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors, which are Gq-protein coupled, by mephentermine or norepinephrine initiates a well-defined signaling pathway leading to smooth muscle contraction.
Figure 1. Mephentermine-induced α1-adrenergic receptor signaling pathway.
Beta-Adrenergic Receptor Signaling
The indirect action of mephentermine, through norepinephrine release, activates β-adrenergic receptors, which are Gs-protein coupled. This leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Figure 2. Indirect β-adrenergic receptor signaling via norepinephrine.
Experimental Protocols
The characterization of mephentermine's activity at adrenergic receptors involves standard pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of mephentermine for a specific adrenergic receptor subtype.
Objective: To determine the concentration of mephentermine that inhibits 50% of the binding of a specific radiolabeled ligand to the receptor of interest (IC50), from which the Ki can be calculated.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radiolabeled ligand (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [³H]-dihydroalprenolol for β).
-
Mephentermine hemisulfate solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of mephentermine. Include control wells for total binding (no mephentermine) and non-specific binding (excess of a known non-labeled antagonist).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the mephentermine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Figure 3. Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of mephentermine to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.
Objective: To determine the concentration of mephentermine that produces 50% of the maximal response (EC50) for cAMP production (agonist activity) or inhibits 50% of the response to a known agonist (IC50) (antagonist activity).
Materials:
-
Whole cells expressing the β-adrenergic receptor subtype of interest.
-
This compound solutions of varying concentrations.
-
A known β-adrenergic agonist (for antagonist testing, e.g., isoproterenol).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the breakdown of newly synthesized cAMP.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of mephentermine to the cells.
-
Antagonist Mode: Add varying concentrations of mephentermine followed by a fixed concentration (e.g., EC80) of a known β-agonist.
-
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the mephentermine concentration.
-
Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Antagonist Mode: Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound exerts its sympathomimetic effects through a combined mechanism of direct α-adrenergic agonism and indirect stimulation of both α- and β-adrenergic receptors via norepinephrine release. While the qualitative aspects of its pharmacology are well-documented, a significant gap exists in the availability of robust, experimentally determined quantitative data on its binding affinities and functional potencies at specific adrenergic receptor subtypes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the nuanced adrenergic receptor activity of mephentermine, which is essential for a complete understanding of its pharmacological profile and for the development of future therapeutic agents.
References
- 1. Mephentermine | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Buy Mephentermine | 100-92-5 [smolecule.com]
- 5. mephentermine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. mephentermine [drugcentral.org]
In-Vitro Characterization of Mephentermine Hemisulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
Mephentermine hemisulfate is the hemisulfate salt of Mephentermine. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Chemical Name | N,2-dimethyl-1-phenylpropan-2-amine;sulfuric acid |
| Molecular Formula | C₁₁H₁₇N · ½ H₂SO₄ |
| Molecular Weight | 212.31 g/mol |
| Appearance | White, crystalline powder |
| Solubility | Soluble in water |
| pKa | The free base has a pKa of 10.3. |
| LogP | 2.4 |
Mechanism of Action and Receptor Pharmacology
Mephentermine is classified as an indirectly acting sympathomimetic amine. Its primary mechanism of action involves the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals. It is also understood to induce the release of dopamine (B1211576), which contributes to its central nervous system stimulant properties.[1] Some evidence also suggests a direct, albeit less potent, agonist activity at α-adrenergic receptors.[2]
Receptor and Transporter Interaction
Mephentermine's sympathomimetic effects are mediated through its interaction with adrenergic receptors and monoamine transporters. The following table summarizes the expected interactions based on its known mechanism of action.
| Target | Expected Interaction |
| Adrenergic Receptors | Indirect agonism at α- and β-adrenergic receptors via norepinephrine release.[3] Potential for weak direct agonism at α₁-adrenergic receptors.[2] |
| Dopamine Transporter (DAT) | Mephentermine is expected to interact with DAT, leading to increased synaptic dopamine concentrations.[1] |
| Norepinephrine Transporter (NET) | As a norepinephrine releasing agent, Mephentermine interacts with NET. |
Signaling Pathway
The proposed primary signaling pathway for Mephentermine's action on a postsynaptic cell is depicted below.
Experimental Protocols
The following sections provide detailed methodologies for the in-vitro characterization of this compound.
Receptor Binding Assays
This protocol describes a general method for determining the binding affinity of this compound to adrenergic receptors and monoamine transporters using a radioligand displacement assay.
Materials:
-
Cell membranes expressing the target receptor (e.g., α₁-adrenergic receptor, DAT, or NET).
-
Radioligand specific for the target receptor (e.g., [³H]-prazosin for α₁-adrenergic receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum manifold.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well filter plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and either assay buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: After drying the filters, add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Release Assay
This protocol outlines a method to measure Mephentermine-induced release of norepinephrine or dopamine from synaptosomes.
Materials:
-
Fresh brain tissue from a suitable animal model (e.g., rat striatum).
-
Sucrose (B13894) buffer.
-
Krebs-Ringer buffer.
-
Radiolabeled neurotransmitter (e.g., [³H]-dopamine or [³H]-norepinephrine).
-
This compound.
-
Centrifuge.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Perform differential centrifugation to isolate the synaptosomal fraction.
-
Loading: Resuspend the synaptosomes in Krebs-Ringer buffer and incubate with the radiolabeled neurotransmitter to allow for uptake.
-
Washing: Wash the synaptosomes to remove excess unincorporated radiolabel.
-
Release Experiment: Aliquot the loaded synaptosomes and incubate with varying concentrations of this compound for a defined period.
-
Separation: Terminate the experiment by centrifuging the samples to pellet the synaptosomes.
-
Quantification: Collect the supernatant and measure the amount of released radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of released neurotransmitter against the concentration of Mephentermine to determine the EC₅₀ value for release.
In-Vitro Metabolism
Mephentermine undergoes metabolism in the liver primarily through N-demethylation, p-hydroxylation, and N-hydroxylation.[4] In-vitro studies using rabbit liver microsomes have identified phentermine, N-hydroxymephentermine, and N-hydroxyphentermine as metabolites.[4] The specific human cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes responsible for these transformations have not been fully elucidated with quantitative data.
Metabolic Pathways
The known metabolic pathways of Mephentermine are illustrated below.
Protocol for In-Vitro Metabolism using Human Liver Microsomes
This protocol describes a general method for studying the metabolism of Mephentermine and determining the kinetic parameters using human liver microsomes.
Materials:
-
This compound.
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (0.1 M, pH 7.4).
-
Acetonitrile (ice-cold).
-
Incubator/water bath (37°C).
-
LC-MS/MS system for metabolite analysis.
Procedure:
-
Incubation: Prepare incubation mixtures containing phosphate buffer, HLMs, and varying concentrations of this compound. Pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course: Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Metabolite Identification and Quantification: Analyze the samples using a validated LC-MS/MS method to identify and quantify the formation of metabolites.
-
Enzyme Kinetics: To determine the Michaelis-Menten constants (Km and Vmax), perform incubations with a range of Mephentermine concentrations within the linear range of metabolite formation. Fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Reaction Phenotyping: To identify the specific CYP and FMO isozymes involved, incubate Mephentermine with a panel of recombinant human CYP and FMO enzymes or with HLMs in the presence of specific chemical inhibitors.
In-Vitro Safety and Cytotoxicity
Currently, there is a lack of specific in-vitro safety pharmacology and cytotoxicity data for this compound in the public domain. Standard in-vitro assays should be conducted to assess its potential for off-target effects and cellular toxicity.
Recommended In-Vitro Safety Assays
-
hERG Channel Assay: To assess the potential for QT interval prolongation and cardiac arrhythmias.
-
Receptor Screening Panel: To evaluate off-target binding to a broad range of receptors, ion channels, and transporters.
Protocol for In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound in a relevant cell line.
Materials:
-
Human cell line (e.g., HepG2 for hepatotoxicity).
-
Cell culture medium and supplements.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the concentration of Mephentermine that causes a 50% reduction in cell viability (IC₅₀).
Conclusion
This technical guide provides a framework for the in-vitro characterization of this compound. While there is a notable absence of publicly available quantitative data regarding its receptor binding and functional activity, the provided experimental protocols offer a clear path for researchers to generate this critical information. The qualitative understanding of its mechanism as an indirect sympathomimetic, primarily through the release of norepinephrine and dopamine, is well-established. Further in-vitro studies, as outlined in this guide, are essential to fully elucidate its pharmacological profile, including direct receptor interactions, metabolic pathways in human systems, and potential off-target liabilities. The systematic application of these in-vitro methodologies will contribute to a more comprehensive understanding of Mephentermine's mechanism of action and its overall safety profile.
References
An In-Depth Technical Guide to the Effects of Mephentermine Hemisulfate on Norepinephrine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephentermine (B94010) hemisulfate is a sympathomimetic amine with a multifaceted mechanism of action, primarily characterized by its indirect effect on norepinephrine (B1679862) release and a direct agonistic activity on alpha-adrenergic receptors.[1][2][3][4] This dual action results in potent vasoconstriction and cardiac stimulation, making it clinically useful for the management of hypotension.[2][3] This technical guide provides a comprehensive overview of the pharmacological effects of mephentermine hemisulfate with a specific focus on its interaction with norepinephrine signaling. It includes a summary of available quantitative data, detailed experimental protocols for investigating its mechanism of action, and visualizations of the relevant cellular pathways and experimental workflows.
Introduction
Mephentermine is a synthetic amine that is structurally related to amphetamine and methamphetamine.[1] Its primary clinical application is as a vasopressor to treat hypotension, particularly in the context of anesthesia.[2][3] The pharmacological effects of mephentermine are mediated through two main pathways: the release of endogenous norepinephrine from sympathetic nerve terminals and the direct stimulation of adrenergic receptors.[1][4] Understanding the nuances of these mechanisms is crucial for its appropriate clinical use and for the development of novel sympathomimetic agents.
Mechanism of Action
Mephentermine's effects on blood pressure are a result of its combined direct and indirect sympathomimetic properties.
Indirect Sympathomimetic Action: Norepinephrine Release
The principal mechanism of action of mephentermine is the displacement of norepinephrine from the storage vesicles of presynaptic adrenergic neurons.[1][4] This action is similar to other indirectly acting sympathomimetics like amphetamine.[5] The released norepinephrine then acts on postsynaptic alpha and beta-adrenergic receptors to elicit a physiological response.
Direct Sympathomimetic Action: Adrenergic Receptor Agonism
In addition to its indirect effects, mephentermine also acts as a direct agonist at alpha-adrenergic receptors.[2][3][4] This direct action contributes to its vasoconstrictor effects.
Quantitative Data
The following tables summarize the available quantitative data regarding the pharmacological properties of this compound.
Table 1: Predicted Binding Affinities of Mephentermine for Adrenergic Receptor Subtypes (Computational Docking Study)
| Receptor Subtype | Predicted Binding Affinity (kcal/mol) |
| Alpha-1 | -8.2 |
| Alpha-2 | -7.1 |
| Beta | -6.3 |
Data from a computational docking study. Experimental values may vary.
Table 2: Clinical Comparison of Mephentermine and Norepinephrine for Hypotension Management
| Parameter | Mephentermine | Norepinephrine | Reference |
| Indication | Treatment of spinal hypotension during elective caesarean delivery | Treatment of spinal hypotension during elective caesarean delivery | [6] |
| ED50 | 1.39 mg (95% CI: 1.33 to 1.46) | 6.9 µg (95% CI: 6.2 to 7.7) | [6] |
| ED95 | 1.59 mg (95% CI: 1.43 to 1.75) | 7.2 µg (95% CI: 4.9 to 9.5) | [6] |
| Relative Potency Ratio (ED50) | 1 | ~201 (Norepinephrine is ~201 times more potent) | [6] |
| Relative Potency Ratio (ED95) | 1 | ~222 (Norepinephrine is ~222 times more potent) | [6] |
| Dosage (example) | 6 mg intravenous bolus | 8 µg intravenous bolus | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mephentermine-Induced Norepinephrine Release
Caption: Mephentermine's dual mechanism of action.
Experimental Workflow for In Vitro Norepinephrine Release Assay
Caption: Workflow for norepinephrine release assay.
Experimental Protocols
In Vitro Norepinephrine Release from PC12 Cells
This protocol is adapted from methodologies used to study catecholamine release from pheochromocytoma (PC12) cells.[8]
-
Cell Culture: PC12 cells are cultured in appropriate media (e.g., DMEM with horse and fetal bovine serum) and plated on collagen-coated dishes.
-
[3H]-Norepinephrine Loading: Cells are incubated with [3H]-norepinephrine in a buffer solution for a specified time (e.g., 1-2 hours) to allow for uptake into synaptic vesicles.
-
Wash: The cells are washed multiple times with fresh buffer to remove extracellular [3H]-norepinephrine.
-
Stimulation: The cells are incubated with various concentrations of this compound in a physiological salt solution. Control wells receive buffer alone.
-
Sample Collection: At designated time points, the supernatant is collected to measure released [3H]-norepinephrine. The cells are then lysed to determine the remaining intracellular [3H]-norepinephrine.
-
Quantification: The amount of radioactivity in the supernatant and cell lysate is determined by liquid scintillation counting.
-
Data Analysis: The percentage of total [3H]-norepinephrine released is calculated for each concentration of mephentermine. A concentration-response curve is then generated to determine the EC50.
Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines a general procedure for determining the binding affinity of mephentermine for adrenergic receptors.
-
Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest are prepared from cultured cells or tissue homogenates.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) and varying concentrations of this compound.
-
Incubation: The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of mephentermine, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Isolated Tissue Bath Preparation (e.g., Rat Vas Deferens)
This ex vivo protocol is used to assess the functional effects of mephentermine on sympathetically innervated tissue.
-
Tissue Preparation: The vas deferens is dissected from a male rat and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.
-
Electrical Field Stimulation (EFS): The tissue is subjected to EFS to induce nerve-mediated contractions through the release of endogenous norepinephrine.
-
Drug Addition: this compound is added to the organ bath at various concentrations, and its effect on the EFS-induced contractions is recorded. An increase in contraction suggests norepinephrine release.
-
Data Analysis: Concentration-response curves are constructed to determine the potency of mephentermine in enhancing smooth muscle contraction.
Conclusion
This compound is a clinically effective vasopressor that exerts its effects through a dual mechanism involving the release of endogenous norepinephrine and direct agonism at alpha-adrenergic receptors.[1][2][3][4] The indirect sympathomimetic action is the predominant contributor to its overall pharmacological profile. A thorough understanding of its interaction with the norepinephrine system, as detailed in this guide, is essential for its safe and effective clinical application and for guiding future research in the field of sympathomimetic drug development. The provided experimental protocols offer a framework for further investigation into the nuanced pharmacology of mephentermine and related compounds.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mephentermine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Morphine and enkephalins potently inhibit [3H]noradrenaline release from rat brain cortex synaptosomes: further evidence for a presynaptic localization of mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-NO(2)-norepinephrine increases norepinephrine release and inhibits norepinephrine uptake in rat spinal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative potency of norepinephrine and mephentermine bolus for the treatment of spinal hypotension during elective caesarean delivery: a randomized, blinded up-down sequential allocation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anesthesiologypaper.com [anesthesiologypaper.com]
- 8. Release of dopamine and norepinephrine by hypoxia from PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mephentermine hemisulfate vs. amphetamine structural differences
An In-depth Technical Guide to the Structural and Mechanistic Differences Between Mephentermine (B94010) Hemisulfate and Amphetamine
Introduction
Mephentermine and amphetamine are both synthetic sympathomimetic amines belonging to the phenethylamine (B48288) class. While they share a common structural backbone and exhibit stimulant properties, their molecular architecture differs in key areas, leading to distinct pharmacological profiles and clinical applications. Mephentermine is primarily used as a vasopressor to treat hypotension[1][2], whereas amphetamine is a potent central nervous system (CNS) stimulant prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy[3][4][5]. This guide provides a detailed comparison of their structural differences, the resulting impact on their mechanisms of action, and the analytical methods used for their characterization.
Core Structural Differences
The fundamental distinction between mephentermine and amphetamine lies in the substitution patterns on the phenethylamine scaffold. Amphetamine is chemically known as α-methylphenethylamine[6]. Mephentermine, on the other hand, is N,α,α-trimethylphenethylamine[1][7].
The key structural differences are:
-
Alpha-Carbon Substitution: Amphetamine possesses a single methyl group at the alpha-carbon (the carbon atom adjacent to the nitrogen). Mephentermine features two methyl groups at this same position, creating a tertiary (quaternary) carbon center.
-
Nitrogen Substitution: The amine group in amphetamine is primary (-NH2). In contrast, mephentermine has a secondary amine, with a methyl group attached to the nitrogen (-NHCH3).
Mephentermine is often supplied as mephentermine hemisulfate . This salt form consists of two molecules of the mephentermine base ionically bonded to one molecule of sulfuric acid (H₂SO₄)[8][9]. This formulation enhances the compound's stability and solubility for pharmaceutical use.
Visualization of Chemical Structures
The structural divergence is best illustrated visually.
References
- 1. Mephentermine | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Amphetamine - Wikipedia [en.wikipedia.org]
- 6. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mephentermine - Wikipedia [en.wikipedia.org]
- 8. Mephentermine Sulfate | C22H36N2O4S | CID 71611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
A Comprehensive Technical Guide to the Historical Context of Sympathomimetic Amine Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the foundational research into sympathomimetic amines, providing a detailed historical context for their discovery, experimental investigation, and the elucidation of their mechanisms of action. The following sections detail the seminal experiments, quantitative data from early studies, and the experimental protocols that paved the way for modern pharmacology.
Early Discoveries and Synthesis of Key Sympathomimetic Amines
The journey into the world of sympathomimetic amines began in the late 19th century with the isolation and synthesis of key compounds that would shape the future of pharmacology and medicine.
The Dawn of Adrenergic Discovery: Suprarenal Extracts
In 1895, George Oliver and Edward Albert Schäfer published their groundbreaking work on the physiological effects of extracts from the suprarenal (adrenal) glands.[1] Their experiments, primarily on anesthetized dogs, demonstrated a potent pressor (blood pressure-increasing) effect of these extracts.
Experimental Protocol: Oliver and Schäfer's Bioassay of Suprarenal Extracts
A detailed protocol for Oliver and Schäfer's experiments involved the intravenous injection of glycerin extracts of the suprarenal capsules into anesthetized dogs. The primary endpoint was the measurement of arterial blood pressure, which was recorded using a mercury manometer connected to the carotid artery. The recordings were traced onto a smoked drum using a kymograph, a device that records physiological changes over time.[2][3][4]
Experimental Workflow: Oliver and Schäfer's Blood Pressure Experiments
Caption: Workflow of Oliver and Schäfer's blood pressure experiments.
The First Synthetic Sympathomimetic Amines: Amphetamine and Methamphetamine
The late 19th century also saw the first chemical synthesis of compounds that would later be recognized for their potent sympathomimetic effects.
In 1887, the Romanian chemist Lazăr Edeleanu first synthesized phenylisopropylamine , which would later become known as amphetamine .[5][6][7] Shortly after, in 1893, Japanese chemist Nagai Nagayoshi synthesized methamphetamine from ephedrine, a naturally occurring compound he had isolated from the Ephedra vulgaris plant.[8][9][10][11]
Original Synthesis Methodologies (Conceptual)
-
Edeleanu's Synthesis of Amphetamine (Phenylisopropylamine): The original synthesis is understood to have involved the reduction of a phenyl-nitropropene derivative.
-
Nagai's Synthesis of Methamphetamine: Nagai's method involved the reduction of ephedrine. A later, more widely known method developed by Akira Ogata in 1919 utilized red phosphorus and iodine for this reduction.[9]
Elucidating the Mechanism of Action: Key Experiments
The early 20th century was marked by pivotal experiments that began to unravel how these newly discovered and synthesized compounds exerted their physiological effects.
Dale's Phenomenon: The Reversal of Adrenaline's Action
In 1906, Henry Hallett Dale published a seminal paper on the physiological actions of ergot alkaloids.[12][13][14] In a series of experiments on anesthetized or spinal cats, he observed that while adrenaline (epinephrine) typically caused a rise in blood pressure, this effect was reversed to a fall in blood pressure after the administration of an ergot extract. This phenomenon, which became known as "Dale's vasomotor reversal," provided the first evidence for the existence of different types of adrenergic effects.[15][16]
Experimental Protocol: Dale's Adrenaline Reversal Experiment
The experiment was typically performed on a cat that had undergone a spinal transection to eliminate central nervous system reflexes. Blood pressure was recorded from the carotid artery using a mercury manometer and a kymograph.
-
A baseline blood pressure was established.
-
A dose of adrenaline was injected intravenously, and the characteristic rise in blood pressure was recorded.
-
An extract of ergot was then administered.
-
After a suitable interval, the same dose of adrenaline was injected again. This time, a fall in blood pressure was observed and recorded.[15]
Experimental Workflow: Dale's Adrenaline Reversal
Caption: Logical flow of Dale's adrenaline reversal experiment.
Ahlquist's Classification of Adrenotropic Receptors
Building on Dale's work, Raymond P. Ahlquist in his landmark 1948 paper, "A study of the adrenotropic receptors," proposed the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β) .[17][18][19][20] He based this classification on the relative potencies of six different sympathomimetic amines on various physiological responses in dogs, cats, rabbits, and rats.
Experimental Protocol: Ahlquist's Receptor Classification
Ahlquist systematically studied the effects of a series of sympathomimetic amines on a variety of tissues and organs, including blood vessels, the heart, and smooth muscle of the uterus and intestines. He meticulously recorded the dose-response relationships for each amine and each physiological effect. The six amines he studied were:
-
Epinephrine
-
Norepinephrine
-
Alpha-methylnorepinephrine
-
Alpha-methylepinephrine
-
Isoproterenol
-
Phenylephrine
By comparing the rank order of potency of these amines in producing different effects, he was able to categorize the underlying receptors.
Quantitative Data: Ahlquist's Rank Order of Potency
The following table summarizes the conceptual rank order of potency that led to Ahlquist's classification.
| Receptor Type | Potency Order of Sympathomimetic Amines | Typical Responses |
| Alpha (α) | Epinephrine ≥ Norepinephrine > Alpha-methylnorepinephrine > Alpha-methylepinephrine > Isoproterenol | Vasoconstriction, uterine contraction, mydriasis |
| Beta (β) | Isoproterenol > Epinephrine > Alpha-methylepinephrine > Alpha-methylnorepinephrine > Norepinephrine | Vasodilation, myocardial stimulation, uterine relaxation |
Classic Experimental Models in Sympathomimetic Amine Research
The historical investigation of sympathomimetic amines relied on several key experimental preparations that are still in use in various forms today.
The Langendorff Isolated Heart Preparation
Developed by Oskar Langendorff in the late 19th century, this ex vivo technique allows for the study of the heart in isolation from systemic neural and hormonal influences.[21][22][23][24][25] A nutrient-rich, oxygenated solution (e.g., Krebs-Henseleit solution) is retrogradely perfused through the aorta, which closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart muscle. This preparation was invaluable for studying the direct effects of sympathomimetic amines on heart rate and contractility.
Experimental Workflow: Langendorff Heart Preparation
Caption: Workflow for a Langendorff isolated heart experiment.
The Isolated Organ Bath: Guinea Pig Ileum
The isolated organ bath is a versatile in vitro technique used to study the effects of drugs on smooth muscle contractility.[1][26][27][28] A segment of tissue, such as the guinea pig ileum, is suspended in a temperature-controlled, oxygenated physiological salt solution. The contractile responses to the addition of sympathomimetic amines or other drugs are measured using a force transducer and recorded. This preparation was crucial for characterizing the receptors involved in smooth muscle contraction and relaxation.
Experimental Protocol: Isolated Guinea Pig Ileum
-
A segment of the ileum from a sacrificed guinea pig is dissected and cleaned.
-
The segment is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
One end of the tissue is fixed, and the other is attached to a force-displacement transducer.
-
After an equilibration period, cumulative or non-cumulative doses of a sympathomimetic amine are added to the bath.
-
The resulting contractions or relaxations are recorded to construct a dose-response curve.
Adrenergic Receptor Signaling Pathways: A Historical Perspective
The initial discoveries of alpha and beta receptors set the stage for understanding their intracellular signaling mechanisms. While the detailed molecular pathways were elucidated much later, the early concepts laid the groundwork.
Alpha-Adrenergic Signaling: Ahlquist's work showed that alpha-receptor activation was generally associated with excitatory responses, such as smooth muscle contraction.[8][29][30] It was later understood that α1 receptors primarily signal through the Gq protein pathway, leading to an increase in intracellular calcium. α2 receptors, on the other hand, are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
Beta-Adrenergic Signaling: Beta-receptor activation was linked to both excitatory (cardiac stimulation) and inhibitory (smooth muscle relaxation) effects.[8][29][31] It was later discovered that all three subtypes of beta-receptors (β1, β2, and β3) are primarily coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP.
Signaling Pathway: Adrenergic Receptors
Caption: Simplified historical view of adrenergic signaling pathways.
This guide provides a foundational overview of the historical context of sympathomimetic amine research. The detailed experimental protocols and quantitative data from these early, pioneering studies laid the critical groundwork for the development of a vast array of modern therapeutic agents that target the adrenergic system.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Kymograph - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Kymograph | medical instrument | Britannica [britannica.com]
- 5. The Physiological Effects of Extracts of the Suprarenal Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Approach to Acute Recreational Drug Intoxication in the Emergency Setting: A Practical Guide Based on Swiss Experience [mdpi.com]
- 7. Amphetamine - Wikipedia [en.wikipedia.org]
- 8. ccjm.org [ccjm.org]
- 9. 9️⃣Who Was the First to Synthesize Methamphetamine? - ChemistryViews [chemistryviews.org]
- 10. Nagai Nagayoshi - Wikipedia [en.wikipedia.org]
- 11. drugtimeline.ca [drugtimeline.ca]
- 12. On some physiological actions of ergot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On some physiological actions of ergot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On some physiological actions of ergot / by H.H. Dale. | Wellcome Collection [wellcomecollection.org]
- 15. The Physiological Effects of Extracts of the Suprarenal Capsules | Semantic Scholar [semanticscholar.org]
- 16. ispyphysiology.com [ispyphysiology.com]
- 17. A study of the adrenotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A study of the adrenotropic receptors. | Semantic Scholar [semanticscholar.org]
- 19. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 20. journals.physiology.org [journals.physiology.org]
- 21. History of the development of isolated heart perfusion experimental model and its pioneering role in understanding heart physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Langendorff heart - Wikipedia [en.wikipedia.org]
- 23. An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices | PPTX [slideshare.net]
- 24. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 25. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 27. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 30. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Quantification of Mephentermine Hemisulfate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Mephentermine Hemisulfate in pharmaceutical dosage forms. The method is developed for simplicity, accuracy, and efficiency, making it suitable for quality control and routine analysis. The described protocol utilizes a C18 column with a UV detector, providing reliable separation and detection. All validation parameters, including linearity, precision, accuracy, and system suitability, are presented, demonstrating the method's fitness for its intended purpose.
Principle
This method employs reverse-phase chromatography, where this compound is separated on a non-polar stationary phase (C18 column) with a polar mobile phase.[1] The quantification is achieved by comparing the peak area of the analyte in a sample solution to that of a certified reference standard.[2] UV detection is used to monitor the eluent, and the response is proportional to the concentration of the analyte.[2]
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
This compound Reference Standard.[3]
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (AR Grade).
-
Orthophosphoric Acid (AR Grade).
-
Water (HPLC Grade or Milli-Q).
-
-
Chromatographic Column:
-
C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).[4]
-
Experimental Protocols
Preparation of Solutions
-
Phosphate Buffer (20mM, pH 3.0):
-
Weigh and dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase:
-
Prepare a mixture of the Phosphate Buffer (pH 3.0) and Acetonitrile in the ratio of 60:40 (v/v) .
-
Degas the mobile phase for 10-15 minutes using sonication or vacuum filtration.[1]
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard and transfer it into a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with the mobile phase.
-
-
Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions to create working standards for linearity, typically ranging from 10 µg/mL to 150 µg/mL.
-
-
Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder no fewer than 20 tablets to get a uniform blend.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[4]
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[4] The resulting solution has a nominal concentration of 100 µg/mL.
-
Chromatographic Conditions
The HPLC system is operated under the isocratic conditions summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18 (150 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | 20mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Column Temp. | 30°C |
| Run Time | 10 minutes |
Method Validation and Data
The developed method was validated according to standard guidelines. The quantitative data and acceptance criteria are summarized in the tables below.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | T ≤ 2.0[4] | 1.15 |
| Theoretical Plates (N) | N > 2000[4] | 6800 |
| % RSD of Peak Areas | ≤ 1.0% | 0.45% |
Method Validation Summary
The following table presents the results for key validation parameters.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity Range | - | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | r² ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.3% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.58% |
| - Intermediate (Inter-day) | ≤ 2.0%[4] | 0.82% |
| Limit of Detection (LOD) | - | 0.85 µg/mL[4] |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 2.5 µg/mL[4] |
Experimental Workflow Diagram
The overall process from sample preparation to final analysis is illustrated in the following workflow diagram.
Caption: Workflow for Mephentermine quantification by HPLC.
Conclusion
The described RP-HPLC method is simple, rapid, precise, and accurate for the quantification of this compound in pharmaceutical preparations. The validation results confirm that the method is suitable for routine quality control analysis, providing reliable and reproducible outcomes. The short run time allows for a high throughput of samples.
References
- 1. iipseries.org [iipseries.org]
- 2. This compound | 1212-72-2 | Benchchem [benchchem.com]
- 3. Mephentermine Hemisulphate - CAS - 1212-72-2 | Axios Research [axios-research.com]
- 4. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
In-vivo Animal Models for Studying Mephentermine Hemisulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephentermine hemisulfate is a sympathomimetic amine with a primary mechanism of action as an indirectly acting adrenergic agonist. It stimulates the release of norepinephrine (B1679862) from sympathetic nerve terminals, and to a lesser extent, dopamine (B1211576) in the central nervous system. This leads to vasoconstriction and increased cardiac contractility, resulting in a rise in blood pressure and cardiac output. Mephentermine also exhibits some direct agonistic activity on alpha and beta-adrenergic receptors.[1][2] These properties have led to its clinical use in treating hypotension, particularly in the context of spinal anesthesia.[1]
This document provides detailed application notes and protocols for utilizing in-vivo animal models to study the pharmacological and toxicological properties of this compound. The following sections offer experimental workflows, quantitative data summaries, and specific protocols for researchers in pharmacology and drug development.
Signaling Pathway of Mephentermine
Mephentermine's primary cardiovascular effects are mediated through the adrenergic signaling pathway. It acts as an indirect sympathomimetic by displacing norepinephrine from storage vesicles in presynaptic neurons. The released norepinephrine then acts on postsynaptic α1, β1, and β2 adrenergic receptors.
Caption: Signaling pathway of Mephentermine.
Pharmacological Evaluation in a Hypotension Model
A common application for in-vivo models in Mephentermine research is the evaluation of its pressor effects in a state of hypotension. Anesthesia-induced hypotension is a reliable and controllable method for this purpose.
Experimental Workflow for Anesthesia-Induced Hypotension Model
Caption: Workflow for evaluating Mephentermine in an anesthesia-induced hypotension model.
Protocol: Evaluation of Mephentermine in an Anesthesia-Induced Hypotension Rat Model
1. Animals:
-
Species: Sprague-Dawley or Wistar rats.
-
Weight: 250-300 g.
-
Acclimatization: At least 7 days with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Anesthesia and Surgical Preparation:
-
Induce anesthesia with 5% isoflurane in 100% oxygen in an induction chamber.[3]
-
Maintain anesthesia with 2-3% isoflurane delivered via a nose cone.
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
Surgically expose the carotid artery and jugular vein.
-
Catheterize the carotid artery with a pressure-sensitive catheter connected to a data acquisition system for continuous blood pressure monitoring.
-
Catheterize the jugular vein for intravenous administration of this compound or vehicle.
3. Experimental Procedure:
-
Allow the animal to stabilize for 15-20 minutes after surgery.
-
Record baseline hemodynamic parameters, including Mean Arterial Pressure (MAP), Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Heart Rate (HR), for at least 10 minutes.
-
Induce hypotension by increasing the isoflurane concentration to 4-5% until a stable 30-40% drop in MAP is achieved and maintained for 10 minutes.
-
Administer a bolus intravenous dose of this compound. A suggested starting dose range, extrapolated from clinically similar sympathomimetic amines like phenylephrine (B352888) and norepinephrine, would be 0.1 - 1.0 mg/kg.[4][5] A vehicle control group (e.g., saline) should be included.
-
Continuously monitor and record hemodynamic parameters for at least 60 minutes post-administration.
4. Data Analysis:
-
Calculate the change in hemodynamic parameters from the hypotensive baseline at various time points.
-
Compare the responses between the Mephentermine-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).
Toxicity Studies
Evaluating the safety profile of this compound is crucial. Acute and sub-chronic toxicity studies in rodents are standard preliminary assessments.
Experimental Workflow for Acute Oral Toxicity Study (OECD 423)
Caption: Workflow for an acute oral toxicity study following OECD 423 guidelines.
Protocol: Acute Oral Toxicity Study in Rats (Following OECD Guideline 423)
1. Animals:
-
Species: Wistar rats (female are typically recommended first).[6]
-
Age: 8-12 weeks old.
-
Acclimatization: At least 5 days.[7]
2. Procedure:
-
Fast animals overnight prior to dosing, with free access to water.
-
Administer a single oral dose of this compound by gavage. According to the OECD 423 guideline, the starting dose is typically 300 mg/kg or 2000 mg/kg.[6][7][8][9] The volume should not exceed 2 mL/100g body weight for aqueous solutions.[6]
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Record mortality and the time of death.
-
Measure body weight just before dosing and on days 7 and 14.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
3. Data Analysis:
-
The results are used to classify the substance according to the Globally Harmonized System (GHS) for acute toxicity.
Protocol: Sub-chronic (28-Day) Oral Toxicity Study in Rodents
1. Animals:
-
Species: Sprague-Dawley or Wistar rats.
-
Number: At least 5 males and 5 females per group.[10]
-
Acclimatization: At least 7 days.
2. Experimental Design:
-
At least three dose groups and a control group. Doses should be selected based on acute toxicity data, aiming to identify a No-Observed-Adverse-Effect-Level (NOAEL).
-
Administer this compound daily by oral gavage for 28 consecutive days.
-
Observe animals daily for clinical signs of toxicity.
-
Record body weight and food consumption weekly.
-
At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy, and record organ weights (e.g., heart, liver, kidneys, adrenals).
-
Preserve organs for histopathological examination.
3. Parameters to Monitor:
-
Hematology: Red blood cell count, white blood cell count with differential, hemoglobin, hematocrit, platelet count.
-
Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, creatinine, urea, glucose, total protein, albumin, electrolytes.
-
Histopathology: Focus on potential target organs for sympathomimetic amines, including the heart (myocardial changes), liver, and kidneys.
Quantitative Data Summary
The following tables summarize quantitative data from in-vivo studies with Mephentermine and related compounds.
Table 1: Hemodynamic Effects of a Mephentermine-Based Product in a Bovine Hypotension Model
| Parameter | Change from Hypotensive Baseline (Mean ± SEM) |
| Cardiac Output (L/min) | +68 ± 14% |
| Mean Arterial Pressure (mmHg) | +14 ± 4% |
| Heart Rate (bpm) | +22 ± 8% |
| dP/dtmax (mmHg/s) | +37 ± 13% |
| dP/dtmin (mmHg/s) | +31 ± 7% |
Data adapted from a study in Holstein cattle with isoflurane-induced hypotension.
Table 2: Acute Toxicity Data for Mephentermine
| Species | Route of Administration | LD50 |
| Mouse | Intraperitoneal | 232 mg/kg |
LD50: Median lethal dose.
Conclusion
The protocols and data presented provide a framework for conducting in-vivo studies to characterize the pharmacological and toxicological profile of this compound. The anesthesia-induced hypotension model in rats is a valuable tool for assessing its pressor activity, while standardized toxicity studies are essential for safety evaluation. Researchers should adapt these protocols based on their specific research questions and institutional guidelines, ensuring ethical and humane treatment of all research animals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mephentermine - Wikipedia [en.wikipedia.org]
- 3. kentscientific.com [kentscientific.com]
- 4. Blood pressure response to chronic low-dose intrarenal noradrenaline infusion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylephrine (Neosynephrine) | LHSC [lhsc.on.ca]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. Toxicology Services - Enamine [enamine.net]
Application Notes and Protocols: Experimental Design for Mephentermine Hemisulfate Cardiovascular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephentermine (B94010) hemisulfate is a sympathomimetic amine utilized for its potent cardiovascular effects, primarily to manage hypotensive states.[1][2] As a synthetic agent, it structurally and pharmacologically resembles other sympathomimetics like ephedrine. Its primary clinical application is in treating hypotension that can occur following spinal anesthesia.[3][4] Understanding its mechanism and designing robust experimental protocols are crucial for accurately characterizing its efficacy and safety profile in cardiovascular research. These application notes provide detailed protocols for in vivo and in vitro studies and summarize key quantitative data from existing literature.
Mechanism of Action
Mephentermine exerts its cardiovascular effects through a mixed mechanism of action. It acts as a direct agonist on α-adrenergic receptors and to a lesser extent, β-adrenergic receptors.[1][4][5] More significantly, it functions as an indirect-acting sympathomimetic by stimulating the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[3][4] This dual action leads to a cascade of cardiovascular responses:
-
Vasoconstriction: Activation of α-1 adrenergic receptors in vascular smooth muscle leads to vasoconstriction, increasing systemic vascular resistance (SVR) and consequently, both systolic and diastolic blood pressure.[3]
-
Increased Cardiac Inotropy and Chronotropy: The released norepinephrine and direct stimulation of β-adrenergic receptors in the heart increase myocardial contractility (positive inotropic effect) and heart rate (positive chronotropic effect), contributing to a rise in cardiac output.[3][5] The net effect on heart rate can be variable, as the increase in blood pressure may trigger a compensatory reflex bradycardia via vagal tone.[1][4]
The signaling pathway below illustrates the molecular mechanism of Mephentermine in a cardiomyocyte.
Experimental Protocols
Protocol 1: In Vivo Hemodynamic Evaluation in Anesthetized Rodent Model
This protocol details the procedure for assessing the acute cardiovascular effects of Mephentermine in an anesthetized rat model, a common preclinical model for cardiovascular drug testing.[6][7]
1. Animal Preparation and Anesthesia:
- Subjects: Adult Sprague-Dawley rats (250-350g).
- Anesthesia: Induce anesthesia with an intraperitoneal (IP) injection of a ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg) combination or via inhalation of isoflurane (B1672236) (2-3% in oxygen).[7][8] Maintain anesthesia with isoflurane (1-2%). Confirm anesthetic depth by monitoring the pedal withdrawal reflex.[9]
- Temperature Control: Place the animal on a heating pad to maintain core body temperature at 37°C.
2. Surgical Instrumentation:
- Tracheostomy: Perform a tracheostomy to ensure a patent airway, especially if not using inhalation anesthesia for maintenance.
- Catheterization:
- Femoral Vein: Cannulate the right femoral vein with a polyethylene (B3416737) catheter (PE-50) for intravenous drug administration.
- Femoral Artery: Cannulate the left femoral artery with a PE-50 catheter connected to a pressure transducer to continuously monitor arterial blood pressure (systolic, diastolic, mean) and heart rate.[10]
- Left Ventricle (Optional): For detailed cardiac function analysis, insert a Millar Mikro-Tip catheter into the left ventricle via the right carotid artery to measure left ventricular pressure (LVP), and its derivatives like dP/dt_max and dP/dt_min, which are indices of contractility and relaxation.[11]
3. Hemodynamic Recording and Drug Administration:
- Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery until hemodynamic parameters are stable.
- Baseline Recording: Record baseline hemodynamic data for 15-20 minutes.
- Mephentermine Administration: Administer Mephentermine hemisulfate intravenously as a bolus dose (e.g., 0.1-1.0 mg/kg) or as a continuous infusion.
- Data Acquisition: Continuously record all hemodynamic parameters throughout the experiment using a data acquisition system (e.g., PowerLab, ADInstruments).
4. Data Analysis:
- Calculate the change from baseline for all measured parameters at various time points post-drug administration.
- Analyze dose-response relationships if multiple doses are tested.
- Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.
A[label="Animal Acclimation", fillcolor="#FFFFFF"];
B[label="Induce Anesthesia\n(e.g., Ketamine/Xylazine or Isoflurane)", fillcolor="#FFFFFF"];
C [label="Surgical Instrumentation\n(Catheter Placement)", fillcolor="#FFFFFF"];
D [label="Connect to Transducers\n& Data Acquisition System", fillcolor="#FFFFFF"];
E [label="Stabilization Period\n(20-30 min)", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Record Baseline\nHemodynamics (15 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G [label="Administer Mephentermine\n(Intravenous Bolus or Infusion)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H [label="Continuous Post-Dose\nHemodynamic Recording", fillcolor="#4285F4", fontcolor="#FFFFFF"];
I[label="Data Analysis\n(Change from Baseline, Dose-Response)", fillcolor="#34A853", fontcolor="#FFFFFF"];
J [label="Euthanasia", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I -> J;
}
Protocol 2: In Vitro Isolated Langendorff Perfused Heart Preparation
The Langendorff preparation allows for the study of drug effects directly on the heart, independent of systemic neural and hormonal influences.[12][13]
1. Animal Preparation and Heart Excision:
- Subjects: Adult Sprague-Dawley rats (300-400g).
- Anesthesia and Heparinization: Anesthetize the rat as described in Protocol 1. Administer heparin (500 IU, IP) to prevent intracoronary clotting.
- Heart Excision: Perform a rapid thoracotomy, excise the heart, and immediately place it in ice-cold Krebs-Henseleit (KH) buffer to induce cardioplegic arrest.[14]
2. Cannulation and Perfusion:
- Aortic Cannulation: Identify the aorta and carefully cannulate it with a Langendorff cannula. Secure the aorta onto the cannula with a suture.[14]
- Retrograde Perfusion: Immediately begin retrograde perfusion with oxygenated (95% O₂, 5% CO₂) KH buffer maintained at 37°C and a constant pressure (typically 70-80 mmHg).[15] The perfusion will flow into the coronary arteries, allowing the heart to resume beating.
- Left Atrial Cannulation (for Working Heart Mode - Optional): For working heart studies, a second cannula can be placed in the left atrium to allow for antegrade flow through the heart, enabling the measurement of cardiac output and work.
3. Intraventricular Balloon and Pacing:
- LV Balloon Insertion: Insert a small, fluid-filled latex balloon connected to a pressure transducer through the left atrium into the left ventricle. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.[14] This allows for the measurement of isovolumetric contractile function.
- Pacing (Optional): Attach pacing electrodes to the right atrium to maintain a constant heart rate if desired.
4. Data Recording and Drug Administration:
- Equilibration: Allow the heart to equilibrate for 20-30 minutes until contractile performance is stable.[16][17]
- Baseline Recording: Record baseline data, including left ventricular developed pressure (LVDP = LV systolic pressure - LVEDP), heart rate, coronary flow, and dP/dt_max/min.
- Mephentermine Administration: Introduce Mephentermine into the perfusate at known concentrations (e.g., 10⁻⁸ to 10⁻⁵ M) to establish a concentration-response curve.
- Data Acquisition: Record all parameters continuously.
5. Data Analysis:
- Express functional data as a percentage of the baseline values.
- Plot concentration-response curves to determine parameters like EC₅₀.
A[label="Anesthetize & Heparinize Rat", fillcolor="#FFFFFF"];
B[label="Rapid Thoracotomy & Heart Excision", fillcolor="#FFFFFF"];
C [label="Place Heart in Ice-Cold Buffer", fillcolor="#FFFFFF"];
D [label="Mount on Langendorff Apparatus\n(Aortic Cannulation)", fillcolor="#FFFFFF"];
E [label="Initiate Retrograde Perfusion", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Insert Left Ventricular Balloon", fillcolor="#FFFFFF"];
G [label="Equilibration Period\n(20-30 min)", fillcolor="#FBBC05", fontcolor="#202124"];
H [label="Record Baseline Data\n(LVDP, HR, Coronary Flow)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
I[label="Administer Mephentermine\n(via Perfusate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
J [label="Record Post-Drug Data", fillcolor="#4285F4", fontcolor="#FFFFFF"];
K [label="Data Analysis\n(Concentration-Response)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K;
}
Data Presentation: Summary of Quantitative Effects
The following tables summarize the quantitative cardiovascular effects of Mephentermine as reported in various studies.
Table 1: Hemodynamic Effects of Mephentermine in Animal Studies
| Species | Model | Dose/Administration | Parameter | Result (Change from Baseline) | Citation |
| Cattle | Anesthetized, Hypotensive | 1 ml/25 kg, IM | Cardiac Output | +68 L/min (±14%) | [11] |
| Mean Arterial Pressure (MAP) | +14 mmHg (±4%) | [11] | |||
| Heart Rate (HR) | +22 bpm (±8%) | [11] | |||
| dP/dtmax | +37 mmHg/s (±13%) | [11] |
Table 2: Hemodynamic Effects of Mephentermine in Human Studies
| Study Population | Condition | Dose/Administration | Parameter | Result | Citation |
| Healthy Volunteers | Normotensive | 0.75 mg/kg, IV | Mean Arterial Pressure | Increased | [18] |
| Systemic Vascular Resistance | Increased | [18] | |||
| Left Ventricular Minute Work | Increased | [18] | |||
| Patients | Mitral Stenosis | IV / IM | Cardiac Output | Increased | [19] |
| Pulmonary Artery Pressure | Decreased | [19] | |||
| Systemic Blood Pressure | Increased | [19] | |||
| Parturients | Spinal Anesthesia for C-Section | 6 mg IV bolus (as needed) | Systolic Blood Pressure (SBP) | Maintained within 20% of baseline | [20][21] |
| Heart Rate (HR) | Higher compared to phenylephrine (B352888) group | [20] |
Conclusion
The experimental designs outlined provide robust frameworks for evaluating the cardiovascular pharmacology of this compound. The in vivo anesthetized model offers insights into the drug's effects within a complete physiological system, while the in vitro Langendorff preparation allows for the dissection of its direct myocardial actions. Careful selection of the experimental model, adherence to detailed protocols, and precise data acquisition are paramount for generating reliable and translatable results in the development and characterization of cardiovascular drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mephentermine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mephentermine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Mephentermine - Wikipedia [en.wikipedia.org]
- 6. Drug‐induced cardiomyopathy: Characterization of a rat model by [18F]FDG/PET and [99mTc]MIBI/SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 8. Effects of Injectable Anesthetic Combinations on Left Ventricular Function and Cardiac Morphology in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Evaluation of a Cardiovascular Systems Model for Design and Analysis of Hemodynamic Safety Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of a mephentermine-based product as a vasopressor and a cardiac performance enhancer when given intramuscularly to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The isolated heart preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 15. An Isolated Working Heart System for Large Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Acute haemodynamic effects of mephentermine in man. | Semantic Scholar [semanticscholar.org]
- 19. ahajournals.org [ahajournals.org]
- 20. anesthesiologypaper.com [anesthesiologypaper.com]
- 21. Intravenous norepinephrine and mephentermine for maintenance of blood pressure during spinal anaesthesia for caesarean section: An interventional double-blinded randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Dose-Response Analysis of Mephentermine Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephentermine (B94010) is a sympathomimetic amine that exhibits a dual mechanism of action, functioning as both a direct agonist at α-adrenergic receptors and as an indirect-acting agent that triggers the release of endogenous norepinephrine (B1679862).[1] Its pharmacological profile makes it a subject of interest for studying adrenergic signaling and for the development of compounds targeting the adrenergic system. Mephentermine hemisulfate is the salt form commonly used in pharmaceutical preparations.
These application notes provide a framework for conducting in vitro dose-response analyses of this compound. Due to the limited availability of specific in vitro quantitative data in publicly accessible literature, this document presents illustrative data in the required tabular format and details relevant experimental protocols to guide researchers in their study design. The provided protocols for assessing α1-adrenergic receptor activation and norepinephrine release are based on established methodologies for compounds with similar mechanisms of action.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the in vitro effects of this compound. These tables are intended to serve as a template for the presentation of experimental results.
Table 1: Dose-Response of this compound on α1-Adrenergic Receptor Activation
| Concentration (µM) | Agonist Response (% of Maximum) | Standard Deviation |
| 0.01 | 5.2 | 1.1 |
| 0.1 | 15.8 | 2.5 |
| 1 | 48.9 | 4.3 |
| 10 | 85.1 | 3.8 |
| 100 | 98.5 | 2.1 |
| EC50 (µM) | 1.2 | N/A |
Table 2: Dose-Response of this compound on Norepinephrine Release
| Concentration (µM) | Norepinephrine Release (pg/mL) | Standard Deviation |
| 0.1 | 112 | 15 |
| 1 | 358 | 32 |
| 10 | 895 | 78 |
| 100 | 1520 | 125 |
| EC50 (µM) | 4.5 | N/A |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Alpha-1 Adrenergic Receptor Activation Assay (Calcium Mobilization)
This protocol describes a method to determine the agonist activity of this compound at the α1-adrenergic receptor by measuring intracellular calcium mobilization.
1. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human α1A-adrenergic receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive fluorescent dye.
-
This compound: Stock solution prepared in water or a suitable solvent.
-
Reference Agonist: Phenylephrine or norepinephrine.
-
Microplates: 96- or 384-well black, clear-bottom microplates.
-
Fluorescence Plate Reader: Equipped with appropriate filters for the chosen calcium indicator dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
2. Experimental Procedure:
-
Cell Culture and Seeding:
-
Culture the α1A-adrenergic receptor-expressing cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
The day before the assay, harvest the cells and seed them into the microplates at a density of 20,000-40,000 cells per well.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer (typically 2-5 µM).
-
Aspirate the culture medium from the cell plates and wash the cells once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.
-
After incubation, wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound and the reference agonist in assay buffer at 2x the final desired concentration.
-
Add the compound dilutions to the respective wells of the cell plate.
-
-
Fluorescence Measurement:
-
Immediately place the microplate into the fluorescence plate reader.
-
Measure the fluorescence intensity at time zero (before compound addition) and then kinetically for a period of 1-5 minutes after compound addition.
-
-
Data Analysis:
-
The response is typically calculated as the change in fluorescence (F - F0) or as a ratio (F/F0), where F is the peak fluorescence after compound addition and F0 is the baseline fluorescence.
-
Normalize the data to the maximum response of the reference agonist (100%).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: In Vitro Norepinephrine Release Assay
This protocol outlines a method to measure the ability of this compound to induce norepinephrine release from a suitable cell model, such as PC12 cells.[2][3][4][5][6]
1. Materials and Reagents:
-
Cell Line: PC12 (rat pheochromocytoma) cells.
-
Cell Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation Medium (optional): Cell culture medium supplemented with Nerve Growth Factor (NGF) at 50-100 ng/mL to induce a more neuronal phenotype.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (KRH) containing: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, and 25 mM HEPES, pH 7.4.
-
This compound: Stock solution prepared in water or a suitable solvent.
-
Reference Compound: A known norepinephrine releasing agent such as tyramine (B21549) or amphetamine.
-
Microplates: 24- or 48-well cell culture plates.
-
Norepinephrine Quantification Kit: ELISA kit or HPLC with electrochemical detection for norepinephrine measurement.
2. Experimental Procedure:
-
Cell Culture and Seeding:
-
Culture PC12 cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiated cells, treat with NGF for 5-7 days prior to the assay.
-
Seed the cells into the microplates at an appropriate density and allow them to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the reference compound in assay buffer.
-
Wash the cells once with assay buffer.
-
Add the compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Supernatant Collection:
-
Following incubation, carefully collect the supernatant from each well.
-
To prevent degradation of norepinephrine, add a stabilizing agent (e.g., sodium metabisulfite) to the collected supernatant.
-
Store the samples at -80°C until analysis.
-
-
Norepinephrine Quantification:
-
Thaw the samples and quantify the concentration of norepinephrine using a commercially available ELISA kit according to the manufacturer's instructions or by HPLC-ECD.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the concentration of norepinephrine released against the logarithm of the this compound concentration.
-
Fit the data to a suitable model to determine the EC50 value.
-
Disclaimer
The quantitative data presented in this document is for illustrative purposes only and is not derived from direct experimental analysis of this compound. Researchers should generate their own experimental data to accurately determine the dose-response relationship of this compound. The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and cell lines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of regulated secretion using PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Release of dopamine and norepinephrine by hypoxia from PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Mephentermine Hemisulfate by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of mephentermine (B94010) hemisulfate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation and analysis are provided, along with expected data presented in a clear, tabular format.
Structural Elucidation and Characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules, including active pharmaceutical ingredients (APIs) like mephentermine.[1] By analyzing the ¹H and ¹³C NMR spectra, one can confirm the chemical structure and connectivity of the mephentermine molecule.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of experimentally derived and published NMR data for mephentermine hemisulfate, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational algorithms and provide expected values for the key nuclei in the mephentermine structure. It is important to note that actual experimental values may vary based on solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Data for Mephentermine
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |
| H-2', H-6' | 7.32 | d | 7.5 |
| H-3', H-5' | 7.30 | t | 7.5 |
| H-4' | 7.22 | t | 7.5 |
| CH₂ (Benzylic) | 2.75 | s | - |
| NH-CH₃ | 2.35 | s | - |
| C(CH₃)₂ | 1.10 | s | - |
| NH | 1.5 (broad s) | s | - |
Table 2: Predicted ¹³C NMR Data for Mephentermine
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1' (Quaternary) | 138.5 |
| C-2', C-6' | 130.4 |
| C-3', C-5' | 128.2 |
| C-4' | 126.0 |
| C-alpha (Quaternary) | 57.0 |
| CH₂ (Benzylic) | 50.0 |
| N-CH₃ | 34.0 |
| C(CH₃)₂ | 26.0 |
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound reference standard.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry vial. The choice of solvent is critical to fully dissolve the sample.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Number of scans: 16
-
Acquisition time: 4 seconds
-
Relaxation delay: 1 second
-
Spectral width: 16 ppm
-
-
¹³C NMR:
-
Number of scans: 1024
-
Acquisition time: 1.5 seconds
-
Relaxation delay: 2 seconds
-
Spectral width: 240 ppm
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of mephentermine.
Experimental workflow for NMR analysis of this compound.
Identification and Quantification using Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the fragmentation pattern of mephentermine.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for both the identification and quantification of mephentermine in various matrices.[2][3]
Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data for Mephentermine
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 164.1434 | 164.1431 |
Table 4: Predicted ESI-MS/MS Fragmentation of Mephentermine ([M+H]⁺ = 164.1)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |
| 164.1 | 149.1 | [M+H - CH₃]⁺ |
| 164.1 | 91.1 | [C₇H₇]⁺ (Tropylium ion) |
| 164.1 | 72.1 | [C₄H₁₀N]⁺ |
Proposed Fragmentation Pathway
The fragmentation of protonated mephentermine is expected to proceed through several key pathways, primarily involving cleavage of the C-C bond alpha to the nitrogen atom and benzylic cleavage.
References
Protocol for Studying Mephentermine Hemisulfate in Isolated Organ Baths
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Mephentermine (B94010) hemisulfate is a sympathomimetic amine with a dual mechanism of action, exerting both direct and indirect effects on the adrenergic system. It acts as a direct agonist at α-adrenergic receptors and also triggers the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals, which in turn stimulates both α- and β-adrenergic receptors.[1] This combined action results in increased cardiac contractility, heart rate, and vascular tone, leading to a rise in blood pressure.[1]
Isolated organ bath techniques provide a robust in vitro system to dissect these pharmacological effects. By using isolated tissues such as rat aorta and guinea pig atrium, researchers can quantify the direct vasoconstrictor and cardiac stimulant properties of Mephentermine, as well as investigate its indirect sympathomimetic actions in a controlled environment, free from systemic physiological variables.
This protocol details the procedures for studying the effects of Mephentermine hemisulfate on isolated rat aortic rings and guinea pig atria, including the construction of cumulative concentration-response curves and methods to differentiate between its direct and indirect sympathomimetic effects.
Data Presentation
The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison and analysis.
Table 1: Contractile Response of Isolated Rat Aorta to this compound
| Parameter | Value |
| EC₅₀ (M) | TBD |
| Eₘₐₓ (% of KCl max) | TBD |
| pD₂ | TBD |
EC₅₀: The molar concentration of Mephentermine that produces 50% of the maximum response. Eₘₐₓ: The maximum contractile response elicited by Mephentermine, expressed as a percentage of the maximum contraction induced by a standard depolarizing agent (e.g., 80 mM KCl). pD₂: The negative logarithm of the EC₅₀ value, representing the drug's potency.
Table 2: Inotropic and Chronotropic Effects of this compound on Isolated Guinea Pig Atria
| Parameter | Control | Mephentermine (Concentration) |
| Force of Contraction (g) | TBD | TBD |
| Heart Rate (beats/min) | TBD | TBD |
Experimental Protocols
Experiment 1: Vasoconstrictor Effect of Mephentermine on Isolated Rat Aorta
This protocol is designed to assess the direct vasoconstrictor effects of Mephentermine on vascular smooth muscle.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Phenylephrine (B352888) (for viability check)
-
Potassium chloride (KCl)
-
Krebs-Henseleit Solution (in mM): NaCl 118.4, KCl 4.7, CaCl₂ 2.5, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1.
-
Isolated organ bath system with force-displacement transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat by cervical dislocation.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Organ Bath Setup:
-
Mount the aortic rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60 minutes, changing the Krebs-Henseleit solution every 15 minutes.
-
-
Viability and Contractility Check:
-
After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M) to check for viability.
-
Wash the tissue and allow it to return to baseline.
-
Induce a maximal contraction with 80 mM KCl to determine the maximum contractile capacity of the tissue. This will be used for normalization of the Mephentermine response.
-
-
Cumulative Concentration-Response Curve:
-
After washing out the KCl and allowing the tissue to return to baseline, add this compound to the organ bath in a cumulative manner, typically starting from 10⁻⁹ M and increasing in log increments up to 10⁻⁴ M, or until a maximal response is achieved.
-
Allow the response to each concentration to plateau before adding the next concentration.
-
Record the contractile force at each concentration.
-
Data Analysis:
-
Express the contractile response to Mephentermine as a percentage of the maximal contraction induced by 80 mM KCl.
-
Plot the percentage response against the logarithm of the Mephentermine concentration to generate a sigmoidal concentration-response curve.
-
Calculate the EC₅₀, Eₘₐₓ, and pD₂ values from the curve using non-linear regression analysis.
Experiment 2: Inotropic and Chronotropic Effects of Mephentermine on Isolated Guinea Pig Atria
This protocol evaluates the effects of Mephentermine on the force (inotropic) and rate (chronotropic) of cardiac contraction.
Materials:
-
Guinea pigs (300-400 g)
-
This compound
-
Isoproterenol (for viability check)
-
Krebs-Henseleit Solution
-
Isolated organ bath system with force-displacement transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Data acquisition system capable of measuring rate and force
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
-
Dissect the atria (either the spontaneously beating right atrium for chronotropic and inotropic effects, or the electrically paced left atrium for purely inotropic effects).
-
-
Organ Bath Setup:
-
Mount the atrial preparation in an organ bath containing Krebs-Henseleit solution at 37°C and bubbled with carbogen.
-
Attach the tissue to a force transducer.
-
Apply a resting tension of 0.5-1.0 g and allow for a 30-60 minute equilibration period, with regular changes of the buffer.
-
-
Experimental Protocol:
-
Record the baseline force of contraction and heart rate.
-
Add this compound to the bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻³ M).
-
Record the changes in force and rate of contraction at each concentration.
-
Data Analysis:
-
Measure the absolute change and percentage change from baseline in both the force of contraction and the heart rate at each Mephentermine concentration.
-
Present the data in a tabular format (as shown in Table 2).
Experiment 3: Investigating the Indirect Sympathomimetic Action of Mephentermine
This protocol aims to differentiate the direct and indirect actions of Mephentermine by depleting neuronal norepinephrine stores using reserpine (B192253). A study on isolated dog hearts showed that the inotropic effect of mephentermine was absent in preparations from animals pretreated with reserpine.[2]
Materials:
-
Same as Experiment 1 or 2
-
Reserpine
-
Norepinephrine
Procedure:
-
Reserpine Pretreatment (In Vivo):
-
Treat a group of animals (rats or guinea pigs) with reserpine (e.g., 5 mg/kg, i.p.) 24 hours prior to the experiment to deplete catecholamine stores.
-
A control group should receive a vehicle injection.
-
-
Isolated Tissue Preparation and Organ Bath Setup:
-
Follow the procedures for isolating either the rat aorta or guinea pig atria from both the control and reserpine-pretreated animals.
-
Set up the tissues in the organ bath as previously described.
-
-
Concentration-Response Curves:
-
Generate cumulative concentration-response curves for Mephentermine in tissues from both control and reserpine-pretreated animals.
-
For comparison, also generate a concentration-response curve for a direct-acting sympathomimetic like norepinephrine in both groups.
-
Data Analysis:
-
Compare the concentration-response curves for Mephentermine in the control and reserpine-pretreated groups. A significant rightward shift or a complete lack of response in the reserpine-pretreated group would indicate that the effect of Mephentermine is largely indirect (i.e., dependent on norepinephrine release).
-
The response to norepinephrine should be similar or even potentiated in the reserpine-pretreated group, confirming the viability of the tissue and the adrenergic receptors.
Visualization of Workflows and Pathways
References
Application of Mephentermine Hemisulfate in Anesthesia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephentermine (B94010) hemisulfate is a sympathomimetic amine utilized in anesthesia primarily for the management of hypotension, particularly that induced by spinal anesthesia.[1][2] Its pharmacological activity stems from a mixed mechanism of action, functioning as a selective alpha-1 receptor agonist and indirectly by stimulating the release of norepinephrine (B1679862).[3] This dual action leads to increased cardiac contractility, elevated systolic and diastolic blood pressures, and a subsequent rise in cardiac output.[3] Mephentermine is structurally and physiologically similar to methamphetamine and is metabolized in the body to amphetamine.[3] This document provides detailed application notes, experimental protocols, and comparative data on the use of Mephentermine hemisulfate in anesthesia research.
Mechanism of Action
Mephentermine primarily exerts its effects as an indirectly acting sympathomimetic agent.[2][3] It triggers the release of norepinephrine from presynaptic nerve terminals.[2][3][4] The released norepinephrine then acts on adrenergic receptors, leading to a cascade of cardiovascular responses. Additionally, mephentermine has some direct agonist activity at alpha and beta-adrenergic receptors.[2][5] This combined action results in vasoconstriction, increased heart rate (positive chronotropic effect), and enhanced force of cardiac contraction (positive inotropic effect), ultimately elevating blood pressure.[2]
Application in Anesthesia-Induced Hypotension
The most common application of mephentermine in an anesthetic context is the prevention and treatment of hypotension following spinal anesthesia, particularly during cesarean sections.[1][2] Spinal anesthesia can induce a sympathetic blockade, leading to vasodilation and a subsequent drop in blood pressure. Mephentermine effectively counteracts this by restoring vascular tone and cardiac output.
Comparative Efficacy
Mephentermine has been compared to other vasopressors, such as phenylephrine (B352888) and ephedrine (B3423809), in numerous clinical studies. Phenylephrine, a pure α1-agonist, tends to cause a greater increase in systemic vascular resistance and may lead to reflex bradycardia.[6] In contrast, mephentermine's mixed-action profile often results in a more stable heart rate or even tachycardia.[7][8] Some studies suggest that while both are effective, phenylephrine may offer better control over blood pressure with fewer hypotensive episodes.[1] However, other research indicates that mephentermine and ephedrine provide similar performance and better control over recurrent hypotension compared to phenylephrine.[9]
Data Presentation
Hemodynamic Effects of Mephentermine vs. Other Vasopressors
| Parameter | Mephentermine | Phenylephrine | Ephedrine | Norepinephrine |
| Primary Mechanism | Indirect α and β agonist[2][9] | Direct α1 agonist | Direct and indirect α and β agonist[9] | Direct α and β agonist |
| Typical Bolus Dose | 6 mg[7][8][10] | 50-100 mcg[1][10] | 5-10 mg[7][8] | 8 mcg[11][12] |
| Effect on Heart Rate | Tachycardia or stable HR[7][8][13] | Bradycardia[6][14] | Tachycardia[6] | Stable HR[11][12] |
| Effect on Blood Pressure | Increases SBP & DBP[7] | Increases SBP & DBP[1] | Increases SBP & DBP | Increases SBP & DBP[11][12] |
| Onset of Action (IV) | Immediate[2][4] | Rapid | Rapid | Rapid |
| Duration of Action (IV) | ~30 minutes[2][4] | Shorter | Shorter | Shorter |
SBP: Systolic Blood Pressure, DBP: Diastolic Blood Pressure, HR: Heart Rate
Clinical Trial Data: Mephentermine vs. Phenylephrine for Hypotension in Cesarean Section
| Study Outcome | Mephentermine Group (6 mg bolus) | Phenylephrine Group (100 µg bolus) | p-value | Reference |
| Mean Hypotensive SBP (mmHg) | 87.91 (SD=8.89) | 96.72 (SD=3.93) | <0.05 | [1] |
| Incidence of Tachycardia | 25% | 0% | 0.001 | [13] |
| Requirement for Rescue Doses | 62.5% | 25% | <0.001 | [13] |
Potency and Dosage
| Parameter | Value | Confidence Interval | Reference |
| ED50 for prevention of post-spinal hypotension | 3.7 mg | 95% CI (2.4 to 5.7 mg) | [7][15] |
| Potency ratio of ephedrine to mephentermine | 1:6.8 | 95% CI (6.0 to 7.5) | [7][15] |
Experimental Protocols
Protocol 1: Comparative Study of Vasopressors for Treatment of Spinal-Induced Hypotension
1. Objective: To compare the efficacy and safety of intravenous bolus doses of mephentermine and phenylephrine for the management of hypotension during spinal anesthesia for elective cesarean section.[10][16]
2. Study Design: A prospective, randomized, double-blinded clinical trial.[10][16]
3. Patient Population: ASA (American Society of Anesthesiologists) physical status I and II parturients scheduled for elective cesarean section under spinal anesthesia.[6][10]
4. Methodology:
- Randomization: Patients are randomly allocated into two groups: Group M (Mephentermine) and Group P (Phenylephrine).[10][16]
- Anesthesia: Standardized spinal anesthesia is administered.
- Intervention:
- Upon the development of hypotension (defined as a fall in systolic blood pressure by more than 20% from baseline or below 100 mmHg), a bolus of the study drug is administered.[1]
- Group M receives an intravenous bolus of 6 mg mephentermine.[10][16]
- Group P receives an intravenous bolus of 100 µg phenylephrine.[13]
- Monitoring: Hemodynamic parameters (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) are recorded at baseline and at regular intervals after the intervention.[10]
- Outcome Measures:
- Primary: Efficacy in restoring and maintaining blood pressure.
- Secondary: Incidence of side effects (e.g., nausea, vomiting, bradycardia, tachycardia), and neonatal outcomes (e.g., Apgar scores).[13][17]
Protocol 2: Determination of the Minimum Effective Dose (ED50) of Mephentermine
1. Objective: To determine the minimum effective dose (ED50) of mephentermine for the prevention of post-spinal hypotension in women undergoing elective cesarean section.[15]
2. Study Design: A prospective study using Dixon's up-down sequential method.[15]
3. Patient Population: Women undergoing elective cesarean section under spinal anesthesia.[15]
4. Methodology:
- Dosing:
- An initial prophylactic infusion dose of mephentermine is chosen (e.g., 5 mg infused over 30 minutes).[15]
- The dose for each subsequent patient is determined by the response of the previous patient.
- Response Definition:
- A "positive" response (effective dose) is defined as the absence of hypotension.
- A "negative" response (ineffective dose) is the occurrence of hypotension.
- Dose Adjustment:
- If a patient has a negative response, the dose for the next patient is increased by a fixed interval (e.g., 1 mg).[15]
- If a patient has a positive response, the dose for the next patient is decreased by the same fixed interval.
- ED50 Calculation: The ED50 is calculated from the sequence of administered doses after a predetermined number of positive-negative response pairs have been observed.
Safety and Adverse Effects
The use of mephentermine is associated with several potential side effects, including:
-
Tachycardia[4]
-
Anxiety, restlessness, and insomnia[4]
-
Hypertension[4]
-
Cardiac arrhythmias[4]
-
In rare cases, mephentermine use has been associated with cardiomyopathy.[3]
It should be used with caution in patients with cardiovascular disease, hyperthyroidism, and hypertension.[4][7] Due to its potential for CNS stimulation, there is also a risk of dependence and misuse.[3]
Conclusion
This compound is an effective vasopressor for managing hypotension in the anesthetic setting, particularly after spinal anesthesia. Its mixed-action sympathomimetic effects provide a distinct hemodynamic profile compared to pure alpha-agonists like phenylephrine. The choice of vasopressor should be guided by the specific clinical scenario, considering the patient's cardiovascular status and the desired hemodynamic response. The provided protocols offer a framework for conducting further research to refine the clinical application of mephentermine and compare its efficacy and safety with other vasopressor agents.
References
- 1. Efficacy and safety of intravenous phenylephrine and mephentermine for management of hypotension during spinal anaesthesia: A single blind prospective and comparative study among patients undergoing cesarean section - Indian J Clin Anaesth [ijca.in]
- 2. rxhive.zynapte.com [rxhive.zynapte.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mims.com [mims.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ijmrp.com [ijmrp.com]
- 7. droracle.ai [droracle.ai]
- 8. Comparison of bolus phenylephrine, ephedrine and mephentermine for maintenance of arterial pressure during spinal anesthesia in cesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study of bolus phenylephrine and mephentermine for treatment of hypotension during spinal anaesthesia for caesarean section | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Intravenous norepinephrine and mephentermine for maintenance of blood pressure during spinal anaesthesia for caesarean section: An interventional double-blinded randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intravenous norepinephrine and mephentermine for maintenance of blood pressure during spinal anaesthesia for caesarean section: An interventional double-blinded randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneonatalsurg.com [jneonatalsurg.com]
- 14. jmsronline.in [jmsronline.in]
- 15. Potency of mephentermine for prevention of post-spinal hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Analytical Study of Intravenous Bolus Dose of Mephentermine and Phenylephrine for Hemodynamic Stability During Elective Cesarean Section Under Spinal Anesthesia at KIST Medical College and Teaching Hospital [ctv.veeva.com]
- 17. aimdrjournal.com [aimdrjournal.com]
Application Notes: Mephentermine Hemisulfate in Experimental Research
Introduction Mephentermine (B94010) hemisulfate is a sympathomimetic amine belonging to the phenethylamine (B48288) and amphetamine chemical classes[1]. It functions as a cardiac stimulant and vasopressor, primarily used in research to investigate the physiology and pharmacology of adrenergic neurotransmission and to model hypotensive states[2][3]. Its mechanism of action is characterized as mixed, involving both direct and indirect effects on the adrenergic system[4]. For experimental purposes, it is crucial to use well-characterized and properly formulated mephentermine hemisulfate to ensure the validity and reproducibility of results.
Mechanism of Action Mephentermine primarily acts as an indirectly acting sympathomimetic agent by stimulating the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals[5][6][7]. This released norepinephrine then activates postsynaptic alpha and beta-adrenergic receptors[1]. Mephentermine also has a direct agonist effect on alpha-1 adrenergic receptors[4][7][8]. The activation of these receptors on cardiovascular tissues leads to a positive inotropic effect on the heart, an increase in cardiac output, and a rise in both systolic and diastolic blood pressure[5][6][9]. Additionally, it can facilitate the release of dopamine (B1211576) and serotonin[7][9]. In some vascular beds, it may cause dilation of arteries and arterioles, increasing venous return[5].
Key Research Applications
-
Cardiovascular Pharmacology: Studying vasopressor effects, inotropic and chronotropic responses in isolated organs or whole-animal models[10][11].
-
Neuropharmacology: Investigating the mechanisms of adrenergic and dopaminergic neurotransmitter release[12].
-
Anesthesia Research: Modeling and managing hypotension induced by anesthetic agents in animal models[7][11].
-
Metabolism Studies: Serving as a reference compound for identifying its metabolites, such as phentermine, in biological matrices[13].
Quantitative Data Summary
The physicochemical and stability properties of mephentermine sulfate (B86663) are critical for accurate formulation.
Table 1: Physicochemical Properties of Mephentermine Sulfate
| Property | Value | Reference(s) |
| Form | This compound | [14] |
| CAS Number | 1212-72-2 | [3][14] |
| Molecular Formula | C₁₁H₁₇N·₁/₂H₂SO₄ | [14] |
| Molecular Weight | 212.3 g/mol | [14] |
| Appearance | White crystalline powder | [2][4] |
| Solubility in Water | 1 g in 20 mL (50 mg/mL) | [2][3] |
| Solubility in Ethanol (95%) | 1 g in 150 mL | [2] |
| Solubility in Chloroform | Practically insoluble | [2] |
Note: The dihydrate form (CAS: 6190-60-9) has a molecular weight of 460.6 g/mol . Researchers should confirm the exact form provided by their supplier.[4]
Table 2: Storage and Stability Recommendations
| Condition | Recommendation | Reference(s) |
| Powder (Long-term) | Store at -20°C (up to 3 years) or 4°C (up to 2 years). | [8] |
| Powder (General) | Store in a dry, cool, well-ventilated place in a tightly closed container. | [15] |
| Aqueous Solution | Stable for at least 24 hours at temperatures up to 45°C. | [3] |
| Stock Solution (in solvent) | Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month). | [8] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.
Materials:
-
This compound (MW: 212.3 g/mol )[14]
-
High-purity deionized or distilled water
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate Required Mass: To prepare 10 mL of a 10 mM solution, calculate the mass of this compound needed.
-
Mass (g) = Molar Mass ( g/mol ) × Molarity (mol/L) × Volume (L)
-
Mass = 212.3 g/mol × 0.010 mol/L × 0.010 L = 0.02123 g (21.23 mg)
-
-
Weigh the Compound: Accurately weigh 21.23 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder into a 10 mL volumetric flask. Add approximately 7-8 mL of high-purity water.[16]
-
Mixing: Place a magnetic stir bar in the flask and stir the solution until the solid is completely dissolved. Mephentermine sulfate is freely soluble in water.[2][3]
-
Final Volume Adjustment: Once dissolved, carefully add water to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.[16]
-
Aliquoting and Storage: Invert the flask several times to ensure homogeneity. Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for single experiments to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C as per the stability data.[8]
Protocol 2: Formulation for Parenteral In Vivo Administration
This protocol details the preparation of a sterile 1 mg/mL solution in saline for injection in animal models.
Materials:
-
This compound
-
Sterile 0.9% sodium chloride (saline) solution for injection
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm pore size)
-
Laminar flow hood or sterile environment
Procedure:
-
Aseptic Preparation: Perform all steps within a laminar flow hood to maintain sterility.
-
Weighing: Weigh the required amount of this compound. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.
-
Dissolution: In a sterile vial, dissolve the 10 mg of this compound in 10 mL of sterile 0.9% saline. Cap the vial and vortex or swirl gently until fully dissolved.
-
Sterile Filtration: Draw the resulting solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip of the syringe.
-
Final sterile container: Filter the solution into a final sterile, pyrogen-free vial. This step removes any potential microbial contamination.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration (1 mg/mL), vehicle (0.9% saline), and date of preparation. Use the formulation immediately or store under appropriate conditions, noting that freshly prepared solutions are optimal for in vivo studies[8].
Protocol 3: In Vitro Assessment of Vasoconstrictor Activity in Isolated Aortic Rings
This protocol provides a method to evaluate the vasoconstrictor effects of this compound using an isolated tissue bath setup.
Materials:
-
Isolated tissue bath system with isometric force transducers
-
Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Phenylephrine (B352888) (positive control)
-
This compound stock solution (prepared as in Protocol 1)
-
Surgical instruments for tissue dissection
Procedure:
-
Tissue Preparation: Humanely euthanize a research animal (e.g., a rat) according to approved institutional protocols. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Ring Mounting: Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in length. Mount the aortic rings in the tissue baths, which are filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams (optimized for the specific tissue). Replace the buffer every 15-20 minutes.
-
Viability Check: Test the viability of the aortic rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl). After washing, assess endothelial integrity by pre-contracting with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (B1216132) (e.g., 10 µM).
-
Cumulative Concentration-Response Curve: After washing and re-equilibration, add this compound to the bath in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the contractile response to stabilize at each concentration before adding the next.
-
Data Acquisition: Record the isometric tension continuously using a data acquisition system.
-
Analysis: Express the contractile responses as a percentage of the maximum contraction induced by the high-potassium solution. Plot the concentration-response curve and calculate pharmacological parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response).
Visualizations
Caption: Indirect and direct mechanism of action of Mephentermine.
Caption: Workflow for in vivo formulation and hemodynamic studies.
References
- 1. Mephentermine - Wikipedia [en.wikipedia.org]
- 2. Mephentermine | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1212-72-2 | Benchchem [benchchem.com]
- 4. Mephentermine Sulfate Dihydrate [benchchem.com]
- 5. Mephentermine [medbox.iiab.me]
- 6. go.drugbank.com [go.drugbank.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. This compound | Others 12 | 1212-72-2 | Invivochem [invivochem.com]
- 9. youtube.com [youtube.com]
- 10. The effect of mephentermine on isolated dog hearts, normal and pretreated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of a mephentermine-based product as a vasopressor and a cardiac performance enhancer when given intramuscularly to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phentermine and fenfluramine. Preclinical studies in animal models of cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mephentermine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. echemi.com [echemi.com]
- 16. flinnsci.com [flinnsci.com]
Application Notes and Protocols for Assessing Mephentermine Hemisulfate Purity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for assessing the purity of Mephentermine hemisulfate. The following protocols are intended as a guide and should be fully validated by the end-user in their laboratory setting to ensure compliance with all relevant regulatory requirements.
Introduction
This compound is a sympathomimetic amine used as a vasopressor.[1] Ensuring its purity is critical for the safety and efficacy of pharmaceutical formulations. This document outlines several analytical methods for the determination of this compound purity and the identification of related substances. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) due to its specificity and sensitivity. Other methods such as Gas Chromatography (GC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultraviolet (UV) Spectrophotometry, and Titrimetry are also discussed.
Analytical Techniques
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitation of impurities or routine quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A validated HPLC method can effectively separate the active pharmaceutical ingredient (API) from its impurities.[2]
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated components are then detected by a UV detector, and the resulting peak areas are used to calculate the purity of the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers very high sensitivity and selectivity, making it an excellent tool for identifying and quantifying trace-level impurities and for pharmacokinetic studies.
Principle: Similar to HPLC, the sample is first separated by liquid chromatography. The eluted components are then ionized and introduced into a tandem mass spectrometer. The mass spectrometer selects the parent ion of the analyte, fragments it, and then detects a specific fragment ion. This multiple-reaction monitoring (MRM) provides a high degree of specificity.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile compounds. For non-volatile compounds like Mephentermine, derivatization is often required to increase their volatility.
Principle: The sample, after derivatization, is injected into the GC, where it is vaporized. The volatile derivatives are then separated in a capillary column based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Ultraviolet (UV) Spectrophotometry
UV spectrophotometry is a simpler and more rapid technique that can be used for the quantitative determination of this compound. However, it is less specific than chromatographic methods as it cannot separate the API from its impurities.
Principle: The method is based on the measurement of the absorption of UV radiation by the analyte at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law.
Titrimetry
Titrimetric methods, such as acid-base titration, can be used for the assay of this compound. This is often a pharmacopoeial method for the assay of the bulk drug.
Principle: A known amount of the sample is dissolved in a suitable solvent and titrated with a standardized solution of an acid or a base to a well-defined endpoint, which can be detected using a color indicator or potentiometrically.
Data Presentation
The following table summarizes the quantitative data gathered from various analytical methods for Mephentermine.
| Parameter | Method | Value | Reference |
| Linearity Range (Mephentermine) | LC-MS/MS | 50 - 15,000 ng/mL | [3] |
| Limit of Quantification (Mephentermine) | LC-MS/MS | 1.0 ng/mL | [3] |
| Intra-day Precision (%RSD) | LC-MS/MS | < 8.9% | [3] |
| Inter-day Precision (%RSD) | LC-MS/MS | < 8.9% | [3] |
| Intra-day Accuracy (% Bias) | LC-MS/MS | -6.2% to 11.2% | [3] |
| Inter-day Accuracy (% Bias) | LC-MS/MS | -6.2% to 11.2% | [3] |
| UV Maximum Absorption (in 0.2 M H2BO3) | UV Spectrophotometry | 257 nm, 251 nm, 263 nm | [4] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to detect and quantify related substances.
Materials:
-
This compound reference standard
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (AR grade)
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile, water, and phosphoric acid. A typical starting point could be a mixture of acetonitrile and a phosphate (B84403) buffer. The exact ratio should be optimized to achieve good separation.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a concentration of about 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a concentration of about 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (exact composition to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 257 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks. The percentage of any impurity can be calculated by comparing its peak area to the sum of all peak areas.
System Suitability:
-
The tailing factor for the Mephentermine peak should not be more than 2.0.
-
The theoretical plates for the Mephentermine peak should not be less than 2000.
-
The relative standard deviation for replicate injections of the standard solution should not be more than 2.0%.
Protocol 2: Identification of Impurities by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To identify and confirm the presence of known and unknown impurities in this compound.
Materials:
-
This compound sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase UPLC/HPLC column
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a mixture of water and acetonitrile (e.g., 1 µg/mL).
-
LC-MS/MS Conditions:
-
Column: C18 UPLC/HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute all components.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Analysis: Perform a full scan to identify parent ions and then product ion scans to obtain fragmentation patterns for identification.
-
-
Data Analysis: Compare the mass spectra of the observed peaks with the known masses of Mephentermine and its potential impurities, such as:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for assessing the purity of this compound.
Caption: Step-by-step workflow for the HPLC purity assessment method.
References
Troubleshooting & Optimization
Improving the yield of Mephentermine hemisulfate synthesis
Welcome to the Technical Support Center for Mephentermine Hemisulfate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Mephentermine?
A1: Mephentermine can be synthesized through several routes. The most common methods include:
-
Reductive Amination: This involves the reaction of phenyl-2-propanone (P2P) with N-methylbenzylamine, followed by reduction of the resulting imine.[1][2]
-
Henry Reaction: This route starts with a Henry reaction between benzaldehyde (B42025) and 2-nitropropane, followed by a series of reduction, imine formation, alkylation, and halogenation steps.[3][4]
-
From Phentermine: Mephentermine can also be synthesized by the condensation of phentermine with benzaldehyde to form a Schiff base, which is then alkylated with methyl iodide.[3]
Q2: How is Mephentermine free base converted to this compound?
A2: The final step in the synthesis is the conversion of the Mephentermine free base to its hemisulfate salt. This is typically achieved through a stoichiometric neutralization reaction with sulfuric acid.[5] The resulting salt can then be purified and crystallized.
Q3: What factors can significantly impact the yield of the synthesis?
A3: Several factors can influence the overall yield of this compound synthesis:
-
Choice of Reducing Agent: In the reductive amination pathway, the choice of reducing agent (e.g., Sodium borohydride (B1222165), Sodium cyanoborohydride) is critical.[1][6]
-
Reaction Conditions: Parameters such as temperature, reaction time, and pH need to be carefully controlled throughout the synthesis. For instance, in reductive amination, maintaining a temperature below 10°C during the addition of the reducing agent is important.[1]
-
Purity of Starting Materials: The purity of reactants like phenyl-2-propanone and N-methylbenzylamine directly affects the purity and yield of the final product.[1]
-
Purification Methods: The efficiency of the purification steps, such as distillation or chromatography for the free base and crystallization for the hemisulfate salt, plays a significant role in the final yield.[1]
Q4: What are the common impurities encountered in this compound synthesis?
A4: Potential impurities can include unreacted starting materials, byproducts from side reactions, and degradation products.[5] High-Performance Liquid Chromatography (HPLC) is a primary technique used to assess the purity of the final product.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Mephentermine free base | - Incomplete reaction in reductive amination.- Suboptimal reducing agent.- Poor quality of starting materials. | - Monitor the reaction progress using TLC or GC to ensure completion.[2]- Experiment with different reducing agents like Sodium borohydride or Sodium triacetoxyborohydride.[6]- Ensure the purity of phenyl-2-propanone and N-methylbenzylamine. |
| Formation of side products | - Incorrect reaction temperature.- Over-alkylation in the phentermine route. | - Strictly control the reaction temperature, especially during exothermic steps.[1]- Carefully control the stoichiometry of the alkylating agent (methyl iodide). |
| Difficulty in isolating the product | - Inefficient extraction from the reaction mixture.- Emulsion formation during extraction. | - Adjust the pH of the aqueous layer to optimize the extraction of the amine into the organic solvent.- Use a different organic solvent for extraction or add brine to break emulsions. |
| Low purity of the final this compound | - Incomplete conversion of the free base to the salt.- Co-precipitation of impurities during crystallization. | - Ensure stoichiometric addition of sulfuric acid.- Recrystallize the product from a suitable solvent system to remove impurities. |
| Inconsistent crystal formation | - Rapid cooling during crystallization.- Presence of impurities inhibiting crystal growth. | - Allow the solution to cool slowly to promote the formation of well-defined crystals.- Purify the crude product before crystallization. |
Key Experimental Protocols
Protocol 1: Synthesis of Mephentermine via Reductive Amination
This protocol is adapted from the synthesis of analogous compounds.[1]
Materials:
-
Phenyl-2-propanone (P2P)
-
N-methylbenzylamine
-
Methanol
-
Sodium borohydride (NaBH4)
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve phenyl-2-propanone (1 equivalent) and N-methylbenzylamine (1.2 equivalents) in methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in portions, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by carefully adding hydrochloric acid.
-
Basify the mixture with a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude Mephentermine free base.
-
The crude product can be further purified by distillation.[1]
Protocol 2: Conversion to this compound
-
Dissolve the purified Mephentermine free base in a suitable solvent (e.g., ethanol).
-
Slowly add a stoichiometric amount of sulfuric acid (0.5 equivalents) dissolved in the same solvent with stirring.
-
The this compound salt will precipitate out of the solution.
-
Cool the mixture to enhance precipitation.
-
Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum.
Data Summary
Table 1: Comparison of Synthetic Routes for Structurally Similar Amines
| Parameter | Reductive Amination (Established) | Leuckart Reaction (Established) |
| Starting Materials | Phenyl-2-propanone, N-methylbenzylamine | Phenyl-2-propanone, N-methylformamide |
| Key Reagents | NaBH4, H2/Pd/C, or Al/Hg | Formic acid |
| Reported Yield | ~70-85% (for analogous methamphetamine synthesis)[1] | Variable, can be lower than reductive amination (~26% for a related ketone)[1] |
Note: The yields are for analogous compounds and may vary for Mephentermine synthesis.
Visual Guides
Caption: Reductive Amination Pathway for this compound Synthesis.
Caption: Troubleshooting Logic for this compound Synthesis.
References
Technical Support Center: Mephentermine Hemisulfate Tachyphylaxis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with mephentermine (B94010) hemisulfate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is mephentermine hemisulfate and how does it exert its effects?
Mephentermine is a sympathomimetic amine that primarily acts as an indirect-acting adrenergic agonist.[1][2][3] Its mechanism of action involves stimulating the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[1][2] This surge in norepinephrine in the synaptic cleft leads to the activation of alpha and beta-adrenergic receptors, resulting in physiological responses such as increased cardiac output, and elevated systolic and diastolic blood pressure.[1]
Q2: What is tachyphylaxis and why does it occur with mephentermine?
Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to successive doses of a drug, rendering it less effective.[4] With mephentermine, tachyphylaxis occurs due to the depletion of norepinephrine stores in the presynaptic neurons.[4] As an indirectly acting sympathomimetic, mephentermine's efficacy is dependent on the availability of norepinephrine for release. Repeated administrations exhaust these stores, leading to a reduced physiological response despite the presence of the drug.[4]
Q3: How quickly can tachyphylaxis to mephentermine develop?
Tachyphylaxis to indirectly acting sympathomimetic amines like mephentermine can develop rapidly, sometimes within a few doses.[4] The onset and extent of tachyphylaxis are dependent on the dosage and the frequency of administration.[5][6]
Q4: Is it possible to overcome mephentermine-induced tachyphylaxis by increasing the dose?
Increasing the dose of mephentermine may not effectively overcome tachyphylaxis.[4] Since the underlying issue is the depletion of norepinephrine, administering more mephentermine will not produce a significant response if there is insufficient norepinephrine to be released.
Q5: Is there cross-tachyphylaxis between mephentermine and other sympathomimetic amines?
Yes, cross-tachyphylaxis is a known phenomenon. If tachyphylaxis is induced by one indirectly acting sympathomimetic amine, other drugs with a similar mechanism of action will also show a diminished response.[5][6] However, this tachyphylaxis does not extend to directly acting sympathomimetic amines like norepinephrine.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapidly diminishing pressor response to repeated mephentermine doses. | Norepinephrine store depletion (Tachyphylaxis). | 1. Introduce a washout period: Allow sufficient time between doses for norepinephrine stores to replenish. The exact duration will need to be determined empirically for your specific experimental model. 2. Consider co-administration with a norepinephrine precursor: While not extensively studied for mephentermine specifically, L-tyrosine is a precursor for norepinephrine synthesis and could be explored to support replenishment of norepinephrine stores. 3. Switch to a direct-acting agonist: If a sustained response is required, consider using a direct-acting adrenergic agonist such as norepinephrine, as it does not rely on endogenous catecholamine release.[5][6] |
| High variability in response to mephentermine between experimental subjects. | Differences in baseline sympathetic tone and norepinephrine stores. | 1. Ensure consistent experimental conditions: Factors such as stress, anesthesia, and underlying physiological state can influence sympathetic tone. Standardize your experimental procedures to minimize variability. 2. Allow for an adequate acclimatization period: Ensure subjects are properly acclimatized to the experimental setup to establish a stable baseline. 3. Increase sample size: A larger sample size can help to account for inter-individual variability. |
| Unexpectedly prolonged or altered cardiovascular effects. | Interaction with other agents or underlying pathology. | 1. Review all administered substances: Mephentermine's effects can be potentiated by monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants.[7][8] 2. Assess the health status of the experimental animals: Pre-existing cardiovascular conditions can alter the response to mephentermine. |
Experimental Protocols
Protocol 1: Induction of Mephentermine Tachyphylaxis in a Rodent Model (Hypothetical)
This protocol is a generalized procedure based on the known pharmacology of indirectly acting sympathomimetic amines. The exact doses and timing will need to be optimized for your specific experimental setup.
Objective: To induce and observe tachyphylaxis to the pressor effects of mephentermine.
Materials:
-
This compound solution (e.g., 1 mg/mL in sterile saline)
-
Anesthetized rat model with indwelling catheters for drug administration (e.g., femoral vein) and blood pressure monitoring (e.g., carotid artery)
-
Data acquisition system for continuous blood pressure and heart rate monitoring
Procedure:
-
Anesthetize the rat according to your institution's approved protocol and surgically place the catheters.
-
Allow the animal to stabilize for at least 30 minutes, monitoring for stable baseline blood pressure and heart rate.
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Administer an initial intravenous (IV) bolus of mephentermine (e.g., 0.5 - 1 mg/kg).
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Record the peak increase in mean arterial pressure (MAP) and the duration of the response.
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Once the blood pressure has returned to baseline, administer a second, identical dose of mephentermine.
-
Record the peak MAP response to the second dose. A significantly reduced response compared to the initial dose is indicative of tachyphylaxis.
-
Subsequent doses can be administered to further characterize the tachyphylactic effect.
Protocol 2: Reversal of Tachyphylaxis with Norepinephrine
This protocol is based on findings that norepinephrine infusion can reverse tachyphylaxis to other indirectly acting sympathomimetic amines.[9]
Objective: To demonstrate the reversal of mephentermine-induced tachyphylaxis with norepinephrine.
Procedure:
-
Induce tachyphylaxis to mephentermine as described in Protocol 1, confirming a diminished pressor response to a challenge dose.
-
Following the observation of tachyphylaxis, initiate a continuous IV infusion of norepinephrine (e.g., 1-2 µg/kg/min). The exact infusion rate should be titrated to produce a stable, modest increase in baseline blood pressure.
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After a stabilization period on the norepinephrine infusion (e.g., 15-20 minutes), administer the same challenge dose of mephentermine that previously elicited a blunted response.
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Record the pressor response. A partial or full restoration of the pressor response to mephentermine in the presence of the norepinephrine infusion would demonstrate the reversal of tachyphylaxis.
Quantitative Data
The following table summarizes hypothetical quantitative data that could be expected from an experiment inducing mephentermine tachyphylaxis, based on the principles of its mechanism of action.
| Mephentermine Dose Administration | Peak Increase in Mean Arterial Pressure (mmHg) (Mean ± SEM) |
| Dose 1 (1 mg/kg IV) | 45 ± 5 |
| Dose 2 (1 mg/kg IV, 15 min after Dose 1) | 20 ± 4 |
| Dose 3 (1 mg/kg IV, 30 min after Dose 1) | 10 ± 3 |
Visualizations
Signaling Pathway of Mephentermine Action
Caption: Mephentermine stimulates the release of norepinephrine from presynaptic vesicles.
Experimental Workflow for Tachyphylaxis Induction
Caption: Workflow for inducing and confirming mephentermine-induced tachyphylaxis.
Logical Relationship in Tachyphylaxis Development
Caption: The causal chain leading to mephentermine-induced tachyphylaxis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. jptcp.com [jptcp.com]
- 3. Mephentermine Result Summary | BioGRID [thebiogrid.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. TACHYPHYLAXIS TO SOME SYMPATHOMIMETIC AMINES IN RELATION TO MONOAMINE OXIDASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachyphylaxis to some sympathomimetic amines in relation to monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mephentermine - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Reversal of phenylalkylamine tachyphylaxis by norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Temperature control considerations in Mephentermine hemisulfate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of mephentermine (B94010) hemisulfate. The following information is intended to address specific issues that may be encountered during experimentation, with a focus on the critical role of temperature control.
Troubleshooting Guide: Temperature-Related Issues
Uncontrolled temperature is a primary contributor to low yields, impurity formation, and reaction failures in the synthesis of mephentermine hemisulfate. This guide provides a structured approach to identifying and resolving common temperature-related problems.
| Symptom / Observation | Potential Cause (Temperature-Related) | Recommended Action |
| Low Yield in Henry Reaction Step | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by TLC or HPLC. For some systems, an increase from room temperature to 40-70°C can significantly improve yields[1]. |
| Reaction temperature is too high, promoting the retro-Henry reaction. | If initial product formation is observed followed by a decrease in yield, the temperature may be too high, causing decomposition of the β-nitro alcohol product back to starting materials[1]. Reduce the temperature and consider using a milder base. | |
| High Levels of Nitroalkene Impurity | Excessive temperature during the Henry reaction is causing dehydration of the β-nitro alcohol intermediate. | Reduce the reaction temperature. Dehydration can be significant even at temperatures as low as 40°C for reactions involving benzaldehydes[1]. Ensure a well-controlled cooling system is in place. |
| Incomplete N-methylation (e.g., using Eschweiler-Clarke reaction) | The reaction temperature is insufficient for the reaction to proceed to completion. | The Eschweiler-Clarke reaction typically requires heating. A common temperature range is 80-100°C, often under reflux, for several hours until the evolution of CO2 ceases[2]. |
| Formation of Side-Products in Leuckart Reaction | The reaction temperature is excessively high, leading to degradation or side reactions. | The Leuckart reaction should be conducted at the lowest temperature that affords the desired product[3]. While temperatures can reach up to 185°C for related phenethylamines, optimization is key[4]. |
| Degradation during Hemisulfate Salt Formation | The exothermic neutralization reaction is not being adequately cooled. | This step is highly exothermic. It is crucial to maintain the temperature below 40°C to prevent the decomposition of the mephentermine free base[5]. Utilize an ice bath and slow, controlled addition of sulfuric acid. |
| Poor Crystal Formation of Hemisulfate Salt | Improper cooling rate during crystallization. | For the formation of the dihydrate salt, a controlled cooling to approximately 4°C is recommended to ensure proper crystallization[5]. |
Logical Workflow for Troubleshooting Temperature Issues
References
Technical Support Center: Mephentermine Hemisulfate In-Vivo Studies
Welcome to the technical support center for Mephentermine (B94010) hemisulfate in-vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mephentermine and how does it work?
Mephentermine is a sympathomimetic amine that acts as a vasopressor.[1] Its primary mechanism of action is the indirect stimulation of α- and β-adrenergic receptors by promoting the release of norepinephrine (B1679862) from nerve endings.[2][3] This leads to increased cardiac output, as well as systolic and diastolic blood pressures.[3] It is structurally and pharmacologically similar to methamphetamine.[1]
Q2: What are the key pharmacokinetic parameters of Mephentermine?
The onset and duration of action of Mephentermine are dependent on the route of administration. Intravenous (IV) administration results in an immediate onset of action with a duration of about 30 minutes.[2] Intramuscular (IM) injection has an onset of 5 to 15 minutes and a duration of up to 4 hours.[2] Mephentermine is metabolized in the liver, primarily through N-demethylation and p-hydroxylation.[3][4][5][6]
Q3: What are the main metabolites of Mephentermine?
The main metabolites of Mephentermine include phentermine, p-hydroxymephentermine, p-hydroxyphentermine, N-hydroxymephentermine, and N-hydroxyphentermine.[5] The formation of these metabolites is catalyzed by cytochrome P450 enzymes in the liver.[4][6]
Troubleshooting Guide
Issue 1: High Variability in Blood Pressure Response
Question: We are observing significant inter-individual variability in the pressor response to Mephentermine in our animal models. What could be the cause and how can we mitigate this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Animal Model Characteristics | Species and Strain Differences: Ensure the use of a consistent and well-characterized animal model. Different species and strains can have varying sensitivities to sympathomimetic amines. Sex and Age: Use animals of the same sex and a narrow age range to minimize variability related to hormonal and developmental differences. |
| Anesthesia and Surgical Stress | Anesthetic Protocol: The choice of anesthetic can significantly impact cardiovascular parameters. Use a consistent anesthetic regimen and ensure adequate depth of anesthesia to minimize stress responses that can affect baseline blood pressure and drug response. Some anesthetics like cyclopropane (B1198618) and halothane (B1672932) can increase the risk of arrhythmias when used with Mephentermine.[2] Surgical Technique: Standardize all surgical procedures to minimize tissue trauma and inflammatory responses, which can alter hemodynamics. |
| Drug Administration | Route and Speed of Injection: Intravenous injections should be administered at a consistent rate to avoid sudden bolus effects. For intramuscular injections, ensure a consistent site and depth.[2] Drug Formulation: Use a freshly prepared, sterile solution of Mephentermine hemisulfate. Ensure the purity of the compound and the stability of the formulation. |
| Fluid Balance | Hydration Status: Dehydration or fluid overload can significantly alter cardiovascular status. Ensure animals are adequately hydrated and maintain fluid balance throughout the experiment, especially during prolonged procedures. |
Issue 2: Inconsistent Pharmacokinetic Profiles
Question: Our pharmacokinetic study of Mephentermine is showing highly variable plasma concentrations between animals. What are the potential sources of this variability?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Metabolic Differences | Genetic Polymorphisms: Be aware of potential genetic variations in cytochrome P450 enzymes within the animal strain, which can lead to differences in drug metabolism.[6] Consider using a more genetically homogenous animal model if possible. Enzyme Induction/Inhibition: Avoid co-administration of drugs known to induce or inhibit CYP enzymes, as this can alter the metabolism and clearance of Mephentermine.[3] Severe hypertension can occur with co-administration of monoamine oxidase inhibitors.[2] |
| Sample Collection and Handling | Blood Sampling Technique: Standardize the blood sampling site and procedure to minimize stress-induced physiological changes. Use appropriate anticoagulants and process samples promptly. Sample Storage: Store plasma samples at a consistent and appropriate temperature (e.g., -80°C) to prevent degradation of Mephentermine and its metabolites. |
| Analytical Method | Method Validation: Ensure the analytical method (e.g., LC-MS/MS, GC-MS) is fully validated for linearity, accuracy, precision, and selectivity.[7][8] Internal Standard: Use a suitable internal standard to account for variability in sample preparation and instrument response.[4] |
Experimental Protocols
Protocol 1: Quantification of Mephentermine in Plasma using LC-MS/MS
This protocol provides a general workflow for the analysis of Mephentermine in plasma samples.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., Mephentermine-d5).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Mephentermine and the internal standard.
Quantitative Performance of Analytical Methods for Mephentermine and its Metabolite
| Parameter | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | 1.0 - 3.5 ng/mL[8] | 20 ng/mL[7] |
| Linearity Range | 5 - 15,000 ng/mL[8] | 125 - 1000 ng/mL[7] |
| Intra-day Precision (%RSD) | < 8.9%[7][8] | 0.9% - 8.3%[7] |
| Inter-day Precision (%RSD) | < 8.9%[7][8] | 0.9% - 17.4%[7] |
| Accuracy | -6.2% to 11.2%[7][8] | Good recovery reported[7] |
Visualizations
Standardized In-Vivo Experimental Workflow
Mephentermine's Mechanism of Action
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Mephentermine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. The formation of metabolites of mephentermine by microsomal and cytosolic preparations of male Wistar rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of mephentermine and its derivatives by the microsomal fraction from male Wistar rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mephentermine Hemisulfate Impurity Profiling by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of High-Performance Liquid Chromatography (HPLC) methods for Mephentermine (B94010) Hemisulfate impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities of Mephentermine Hemisulfate?
A1: Impurities in this compound can originate from the synthesis process, degradation, or storage.[1] They are classified as organic impurities, inorganic impurities, and residual solvents.[1] Known related substances include compounds like 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide and 2-((2-Hydroxyethyl)amino)-N-(2-methyl-1-phenylpropan-2-yl)acetamide.[2] Metabolic products, which could also be potential degradation products, include Phentermine and N-hydroxymephentermine.[3]
Q2: Why is a stability-indicating method crucial for this compound analysis?
A2: A stability-indicating method is a validated analytical procedure that accurately detects changes in the quality attributes of the drug substance and product over time.[4] For this compound, this is critical to ensure that any degradation products formed during storage or under stress conditions are effectively separated from the main peak and from each other. This is essential for assessing the drug's stability, determining shelf-life, and ensuring patient safety.[4][5] Forced degradation studies are a key part of developing such a method.[6]
Q3: What are forced degradation studies and why are they necessary?
A3: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and a range of pH values (acidic and basic hydrolysis), and oxidation.[5][6] These studies help identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[7] The data generated is fundamental for developing and validating a robust, stability-indicating HPLC method.[4]
Q4: Can I use a mass spectrometer (MS) as a detector for Mephentermine analysis?
A4: Yes, Mass Spectrometry (MS) is a suitable detector for Mephentermine analysis. It provides information about the mass-to-charge ratio, which helps in confirming the molecular weight and identifying unknown impurities or degradation products.[8] LC-MS/MS methods have been successfully developed for the determination of Mephentermine in biological samples.[9] When using MS, mobile phase modifiers like phosphoric acid should be replaced with volatile alternatives like formic acid.[10]
Troubleshooting Guides
Guide 1: Poor Peak Shape - Tailing Peaks
Q: My Mephentermine peak is showing significant tailing. What are the potential causes and solutions?
A: Peak tailing for basic amine compounds like Mephentermine is a common issue in reversed-phase HPLC.[11][12] It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based column packing.
Troubleshooting Steps:
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the sample concentration or decrease the injection volume.[11]
-
-
Optimize Mobile Phase pH: The pH of the mobile phase plays a critical role in controlling silanol interactions.
-
Solution: Lower the mobile phase pH to a range of 2.5-3.0. This protonates the silanol groups, minimizing their interaction with the protonated amine analyte.[11]
-
-
Use a Mobile Phase Modifier: A competing base can mask the active silanol sites.
-
Solution: Add a competing amine, such as Triethylamine (TEA), to the mobile phase at a concentration of 10-20 mM. TEA will preferentially bind to the silanol groups.[11]
-
-
Assess the Column: The type and condition of the column are crucial.
-
Solution 1: Use a modern, high-purity, end-capped column with low silanol activity. These columns are specifically designed to minimize secondary interactions.[10]
-
Solution 2: If the column is old, it may be degraded. Replace the column.
-
-
Minimize Extra-Column Volume: Dead volume in the system can contribute to peak broadening and tailing.
-
Solution: Check all fittings and connections between the injector, column, and detector. Use tubing with a narrow internal diameter to minimize dead volume.[11]
-
Guide 2: Poor Peak Shape - Fronting Peaks
Q: My Mephentermine peak is fronting. What could be the cause?
A: Peak fronting is less common than tailing for basic compounds but can occur due to several reasons.
Troubleshooting Steps:
-
Check for Overloading: Both mass and volume overload can cause fronting.[13]
-
Solution: Dilute the sample or inject a smaller volume. If the peak shape improves, the issue was overloading.[13]
-
-
Verify Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase.
-
Check for Co-elution: An impurity or another compound eluting just before your main peak can make it appear to be fronting.[13]
-
Solution: Try altering the mobile phase composition or gradient slope to see if the peak separates into two. Using a higher efficiency column (smaller particles, longer length) may also improve resolution.
-
-
Inspect the Column Inlet: A physical issue at the top of the column can distort the peak shape.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating method for this compound. Optimization will be required based on the specific impurities and instrumentation used.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (Base-deactivated, end-capped) | Provides good retention and peak shape for basic compounds. |
| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid | Buffers the system and the low pH minimizes silanol interactions.[11] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% B to 70% B over 30 minutes | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time reproducibility. |
| Injection Vol. | 10 µL | A small volume helps prevent column overload. |
| Detector | UV at 220 nm | Mephentermine has UV absorbance at lower wavelengths. |
| Sample Prep. | Dissolve sample in Mobile Phase A or Water/Acetonitrile (95:5) | Ensures compatibility with the initial mobile phase conditions.[11] |
Protocol 2: Forced Degradation Study
Forced degradation studies should be performed to demonstrate the specificity of the method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux sample in 0.1 N HCl at 60 °C for 8 hours.[6] |
| Base Hydrolysis | Reflux sample in 0.1 N NaOH at 60 °C for 4 hours.[6] |
| Oxidative | Treat sample with 3% H₂O₂ at room temperature for 24 hours.[15] |
| Thermal | Expose solid drug substance to 105 °C for 24 hours.[7] |
| Photolytic | Expose sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
For each condition, a control sample (unstressed) should be analyzed alongside the stressed sample. Samples should be neutralized (for acid and base hydrolysis) before injection.
Data Presentation
Table 1: Example Forced Degradation Results
| Stress Condition | % Assay of Mephentermine | % Degradation | No. of Degradation Peaks |
| Control | 99.8% | - | 1 |
| 0.1 N HCl, 60°C, 8h | 91.2% | 8.6% | 3 |
| 0.1 N NaOH, 60°C, 4h | 88.5% | 11.3% | 4 |
| 3% H₂O₂, RT, 24h | 94.7% | 5.1% | 2 |
| Thermal, 105°C, 24h | 98.9% | 0.9% | 1 |
| Photolytic (ICH Q1B) | 97.5% | 2.3% | 2 |
Workflows and Logical Diagrams
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. The identification and analysis of the metabolic products of mephentermine | Semantic Scholar [semanticscholar.org]
- 4. longdom.org [longdom.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ajpsonline.com [ajpsonline.com]
- 7. ajrconline.org [ajrconline.org]
- 8. This compound | 1212-72-2 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Mephentermine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Mephentermine Hemisulfate Cardiac Effects and Vagal Tone Interaction
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the cardiac effects of Mephentermine (B94010) Hemisulfate, with a specific focus on the influence of vagal tone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and questions that may arise during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mephentermine Hemisulfate on the cardiovascular system?
This compound is a sympathomimetic amine that primarily acts indirectly by stimulating the release of endogenous norepinephrine (B1679862) from sympathetic nerve endings.[1][2] This increase in norepinephrine leads to the stimulation of both alpha and beta-adrenergic receptors.[1] The activation of beta-1 adrenergic receptors in the heart results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, leading to an increased cardiac output.[1] Stimulation of alpha-1 adrenergic receptors in the peripheral vasculature causes vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.[1]
Q2: How does vagal tone influence the cardiac effects of Mephentermine?
Vagal tone, which represents the activity of the parasympathetic nervous system, plays a crucial modulatory role in the cardiac response to Mephentermine. The heart rate effect of Mephentermine is variable and is dependent on the degree of vagal tone.[3][4] In the presence of high vagal tone, the cardio-acceleratory (heart rate increasing) effects of Mephentermine may be blunted or opposed. Conversely, when vagal tone is low or blocked (e.g., by atropine), the beta-adrenergic stimulating effects of Mephentermine on heart rate become more pronounced.[5]
Q3: What is the expected hemodynamic response to Mephentermine administration under normal physiological conditions?
Under normal conditions with intact vagal tone, a single intravenous injection of Mephentermine (e.g., 0.75 mg/kg) typically leads to an increase in mean arterial pressure and systemic vascular resistance.[5] However, the changes in heart rate and cardiac output can be variable.[3][4]
Q4: Can Mephentermine induce reflex bradycardia?
Yes, Mephentermine can sometimes induce reflex bradycardia.[1] This is a compensatory response to the increase in blood pressure caused by the drug. The elevated blood pressure is sensed by baroreceptors, which in turn increase vagal outflow to the heart, slowing the heart rate.
Troubleshooting Guides
Issue: Unexpectedly low or absent chronotropic (heart rate) response to Mephentermine.
-
Possible Cause: High underlying vagal tone in the experimental subject.
-
Troubleshooting Steps:
-
Assess Baseline Vagal Tone: If possible, assess baseline heart rate variability (HRV) or other measures of autonomic tone before drug administration.
-
Vagal Blockade (for research purposes): In appropriate experimental models, consider the administration of a vagal blocking agent like atropine (B194438) prior to Mephentermine administration to unmask the direct beta-adrenergic effects.[5] Note: This should be done with caution and under strict ethical and safety protocols.
-
Dose-Response Evaluation: Conduct a dose-response study to determine if a higher dose of Mephentermine is required to overcome the vagal influence.
-
Issue: Exaggerated pressor (blood pressure) response to Mephentermine.
-
Possible Cause: Pre-existing hypertension or interaction with other medications.
-
Troubleshooting Steps:
-
Subject Screening: Ensure that experimental subjects do not have pre-existing hypertension.
-
Review Concomitant Medications: Check for any concomitant medications that could potentiate the effects of Mephentermine, such as monoamine oxidase inhibitors (MAOIs) or tricyclic antidepressants.[1]
-
Dose Adjustment: Reduce the administered dose of Mephentermine.
-
Quantitative Data Summary
The following tables summarize the hemodynamic effects of this compound, including its interaction with vagal tone.
Table 1: Hemodynamic Effects of Mephentermine with Intact Vagal Tone
| Parameter | Direction of Change | Magnitude of Change | Source(s) |
| Mean Arterial Pressure | Increase | Significant | [5] |
| Systemic Vascular Resistance | Increase | Significant | [5] |
| Heart Rate | Variable | No significant change in some studies | [3][5] |
| Cardiac Output | Variable | No significant change in some studies | [5] |
Note: The data from Smith (1972) is based on a study with five healthy male volunteers receiving a single intravenous injection of 0.75 mg/kg of Mephentermine.[5]
Table 2: Hemodynamic Effects of Atropine and Subsequent Mephentermine Administration
| Parameter | Effect of Atropine (1-2 mg i.v.) | Effect of Mephentermine (0.75 mg/kg) after Atropine | Source(s) |
| Heart Rate | Marked Increase | Further smaller increase | [5] |
| Cardiac Output | Marked Increase | Further smaller increase | [5] |
| Mean Arterial Pressure | Marked Increase | Further smaller increase | [5] |
| Stroke Volume | Decrease | No significant change | [5] |
Note: This table illustrates how blocking vagal tone with atropine unmasks the beta-adrenergic stimulating effects of Mephentermine, leading to a more pronounced increase in heart rate and cardiac output.[5]
Experimental Protocols
Protocol: Investigating the Impact of Vagal Tone on the Cardiac Effects of Mephentermine in Human Subjects (Based on Smith, 1972)
1. Subject Selection:
-
Enroll healthy adult male volunteers with no history of cardiovascular disease.
-
Obtain informed consent from all participants.
-
Ensure subjects are in a fasting state for at least 8 hours prior to the experiment.
2. Instrumentation and Monitoring:
-
Establish intravenous access for drug administration and blood sampling.
-
Continuously monitor the following parameters:
-
Electrocardiogram (ECG)
-
Intra-arterial blood pressure via a radial artery catheter.
-
Cardiac output (e.g., using dye-dilution or a non-invasive method).
-
-
Calculate systemic vascular resistance from mean arterial pressure and cardiac output.
3. Experimental Procedure:
-
Baseline Measurement: After a stabilization period of at least 30 minutes, record all baseline hemodynamic parameters.
-
Mephentermine Administration (Phase 1): Administer a single intravenous injection of this compound (0.75 mg/kg body weight).
-
Post-Mephentermine Monitoring: Continuously record all hemodynamic parameters for 90 minutes.
-
Atropine Administration: After 90 minutes, administer a single intravenous injection of atropine sulfate (B86663) (1-2 mg).
-
Post-Atropine Monitoring: Continue to monitor hemodynamic parameters.
-
Mephentermine Administration (Phase 2): Administer a second intravenous injection of this compound (0.75 mg/kg body weight).
-
Final Monitoring: Record all hemodynamic parameters for a final observation period.
4. Data Analysis:
-
Calculate the mean and standard deviation for all hemodynamic parameters at baseline and at specified time points after each drug administration.
-
Use appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA) to compare the hemodynamic responses to Mephentermine before and after atropine administration.
-
A p-value of < 0.05 is typically considered statistically significant.
Signaling Pathways
The interaction between vagal tone and Mephentermine's cardiac effects can be understood at the level of intracellular signaling pathways within cardiomyocytes.
Caption: Mephentermine and Vagal Tone Signaling Crosstalk in Cardiomyocytes.
Caption: Experimental Workflow for Investigating Vagal Tone Impact.
References
Validation & Comparative
A Comparative Guide to Purity Validation of Synthesized Mephentermine Hemisulfate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized Active Pharmaceutical Ingredients (APIs) like Mephentermine (B94010) hemisulfate is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Mephentermine hemisulfate, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.
Mephentermine, a sympathomimetic amine, acts as a vasopressor and is chemically related to amphetamine and methamphetamine.[1][2] Its synthesis can introduce various impurities, including starting materials, byproducts, and degradation products, necessitating robust analytical methods to ensure its quality and safety.[3]
Comparison of Analytical Techniques for Purity Assessment
The selection of an appropriate analytical technique for purity validation depends on factors such as the required sensitivity, specificity, available instrumentation, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) is a primary and widely adopted technique for this purpose.[3] However, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC) offer orthogonal approaches to confirm purity and elucidate the structure of any detected impurities.
| Analytical Technique | Principle | Key Performance Characteristics | Common Application |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on differential partitioning between a mobile and stationary phase. | High resolution and sensitivity, enabling the separation and quantification of the main component from impurities.[3][4] | Routine quality control, purity assessment, and quantification of this compound and its related substances.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei. | Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine absolute purity without a specific reference standard.[3][4] | Structural elucidation of the synthesized compound and identification of impurities.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | High sensitivity and specificity for confirming molecular weight and identifying unknown impurities based on their mass.[3] | Molecular weight confirmation of Mephentermine and characterization of impurities, often coupled with HPLC (LC-MS). |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule, which corresponds to specific functional groups. | Provides information about the functional groups present in the molecule, confirming the identity of the compound.[3] | Identification of the synthesized this compound by comparing its spectrum with a reference standard. |
| Thin-Layer Chromatography (TLC) | A simple and rapid separation technique based on the differential partitioning of compounds between a stationary phase and a mobile phase.[3] | Cost-effective and useful for rapid screening of multiple samples and monitoring reaction progress.[3] | Preliminary purity assessment and screening for the presence of major impurities.[3] |
| Ion-Exchange Chromatography | Separates ions and polar molecules based on their affinity to an ion exchanger. | An older, established method for the separation of Mephentermine from formulation excipients.[5] | Used historically for the determination of Mephentermine sulfate (B86663) in drug formulations.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing analytical results. Below are representative methodologies for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
A validated HPLC method employing UV detection is a cornerstone for assessing the purity of this compound.[3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), delivered in an isocratic or gradient mode. The exact composition should be optimized to achieve good separation between Mephentermine and its potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Mephentermine exhibits significant absorbance (e.g., around 220 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Purity is determined by calculating the area percentage of the main Mephentermine peak relative to the total area of all peaks detected in the chromatogram.[3] A certified reference standard of this compound should be used to confirm the retention time and for quantitative analysis.[3][6]
Quantitative NMR (qNMR) Protocol for Purity Determination
qNMR offers a primary method for purity assessment without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard and dissolve them in the chosen deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Purity Calculation: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal of Mephentermine with the integral of a known proton signal of the internal standard.
Workflow and Logic Diagrams
Visualizing the experimental and decision-making processes can aid in selecting the most appropriate analytical strategy.
References
- 1. Mephentermine - Wikipedia [en.wikipedia.org]
- 2. This compound | Others 12 | 1212-72-2 | Invivochem [invivochem.com]
- 3. This compound | 1212-72-2 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion exchange method for determining mephentermine sulfate in drug formulations: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mephentermine Hemisulphate - CAS - 1212-72-2 | Axios Research [axios-research.com]
Mephentermine Hemisulfate Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Mephentermine hemisulfate in commercially available amphetamine immunoassays. Understanding the potential for cross-reactivity is critical for accurately interpreting screening results and avoiding false-positive outcomes in clinical and forensic settings. This document summarizes quantitative data, details experimental protocols, and offers insights into confirmatory analytical methods.
Introduction to Mephentermine and Immunoassay Screening
Mephentermine is a cardiac stimulant that is structurally similar to amphetamine and methamphetamine. Due to this structural similarity, there is a significant potential for Mephentermine to cross-react with antibodies used in screening immunoassays designed to detect amphetamines, leading to presumptive positive results. Immunoassays are a widely used initial screening tool for drugs of abuse due to their speed and cost-effectiveness. However, their reliance on antibody-antigen binding can lead to cross-reactivity with compounds that have similar chemical structures to the target analyte. A positive immunoassay result should therefore be considered presumptive and requires confirmation by a more specific method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of this compound in amphetamine immunoassays from various manufacturers. The data is presented as the concentration of Mephentermine required to produce a positive result equivalent to the assay's cutoff concentration for the target analyte (typically d-amphetamine or d-methamphetamine).
Table 1: Cross-Reactivity of Mephentermine in Siemens Healthineers Immunoassays
| Assay | Calibrator (Cutoff) | Mephentermine Concentration for Positive Result (µg/mL) |
| Emit® II Plus Amphetamines | 300 ng/mL d-Methamphetamine | 8 |
| Emit® II Plus Amphetamines | 500 ng/mL d-Methamphetamine | 15 |
| Emit® II Plus Amphetamines | 1000 ng/mL d-Methamphetamine | 60 |
Data sourced from the Emit® Drugs of Abuse Urine Assays Cross-Reactivity List.[1]
Table 2: Cross-Reactivity of Mephentermine in Other Commercially Available Immunoassays
| Manufacturer | Assay Platform/Principle | Mephentermine Cross-Reactivity |
| Abbott Diagnostics | Fluorescence Polarization Immunoassay (FPIA) | Cross-reactivity observed, specific quantitative data not publicly available. |
| Roche Diagnostics | OnLine DAT Amphetamines II | No interference observed at the concentrations tested. The specific concentration of Mephentermine tested is not publicly detailed in the available documentation. |
| Beckman Coulter | DRI® Amphetamines Assay | Mephentermine is not listed in the cross-reactivity data within the publicly available package insert. |
Experimental Protocols
Accurate assessment of cross-reactivity is essential for validating an immunoassay. Below are detailed methodologies for key experiments related to cross-reactivity assessment and confirmatory analysis.
Immunoassay Cross-Reactivity Testing Protocol (Competitive ELISA)
This protocol outlines a standard method for determining the cross-reactivity of a substance in a competitive enzyme-linked immunosorbent assay (ELISA) format.
-
Plate Coating: Microtiter plates are coated with a conjugate of the target analyte (e.g., amphetamine) linked to a protein carrier. The plate is incubated and then washed to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A mixture containing a fixed concentration of the primary antibody (anti-amphetamine) and varying concentrations of the test compound (this compound) is added to the wells. The test compound and the coated analyte compete for binding to the limited amount of antibody.
-
Incubation and Washing: The plate is incubated to allow the binding reaction to reach equilibrium. Subsequently, the plate is washed to remove unbound antibodies and test compound.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. This secondary antibody binds to the primary antibody that is now bound to the coated analyte.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Measurement: The absorbance of the solution in each well is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the test compound in the sample.
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in the signal (IC50) is determined. Cross-reactivity is often calculated relative to the IC50 of the target analyte.[2][3][4][5][6]
Confirmatory Analysis Protocols
Positive immunoassay screens must be confirmed using a more specific analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Mephentermine
-
Sample Preparation: A urine sample is subjected to liquid-liquid extraction to isolate the drug. The pH of the urine is adjusted to be alkaline, and an organic solvent is used to extract Mephentermine.
-
Derivatization: The extracted Mephentermine is chemically modified (derivatized) to increase its volatility and improve its chromatographic properties.
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
MS Detection: As the separated compounds exit the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, creating a unique mass spectrum that serves as a "fingerprint" for identification.
-
Quantification: The amount of Mephentermine in the sample is determined by comparing the abundance of specific ions to that of an internal standard.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Mephentermine
-
Sample Preparation: Urine samples are often diluted in a "dilute and shoot" method, which is a simpler and faster approach compared to extraction.[9]
-
LC Separation: The diluted sample is injected into a liquid chromatograph. Mephentermine is separated from other components in the urine based on its interaction with the stationary phase of the LC column and the composition of the mobile phase.
-
MS/MS Detection: The separated Mephentermine enters a tandem mass spectrometer. In the first mass analyzer, a specific ion of Mephentermine is selected. This ion is then fragmented, and the resulting fragment ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides very high selectivity and sensitivity.
-
Quantification: The concentration of Mephentermine is determined by comparing the response of the analyte to a calibration curve generated from standards of known concentrations.[9][10][11]
Visualizing Immunoassay Principles and Cross-Reactivity
The following diagrams illustrate the fundamental workflow of an immunoassay and the mechanism of cross-reactivity.
Caption: General workflow of an immunoassay for drug screening.
References
- 1. ohsu.edu [ohsu.edu]
- 2. Evaluation of Roche Abuscreen ONLINE amphetamine immunoassay for screening of new amphetamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roche DAT immunoassay: sensitivity and specificity testing for amphetamines, cocaine, and opiates in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Siemens Healthineers Academy [academy.siemens-healthineers.com]
- 6. scribd.com [scribd.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. diagnostics.roche.com [diagnostics.roche.com]
- 10. hugheylab.org [hugheylab.org]
- 11. ILA23 | Assessing the Quality of Immunoassay Systems: Radioimmunoassays and Enzyme, Fluorescence, and Luminescence Immunoassays [clsi.org]
A Comparative Analysis of Mephentermine and Norepinephrine Infusions for Hemodynamic Support
In the management of hypotensive states, particularly those induced by spinal anesthesia, the choice of vasopressor is critical to ensure patient stability. This guide provides a detailed comparison of the efficacy of Mephentermine (B94010) and Norepinephrine (B1679862) infusions, drawing upon data from clinical trials to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Mephentermine is a sympathomimetic amine with a mixed mechanism of action.[1] It primarily acts as a selective alpha-1 receptor agonist and also indirectly by stimulating the release of endogenous norepinephrine.[1][2] This dual action results in increased cardiac contractility, and elevated systolic and diastolic blood pressure, ultimately leading to an increased cardiac output.[1]
Norepinephrine is a potent alpha-adrenergic agonist with weaker beta-agonist effects.[3] It directly stimulates alpha-1 and alpha-2 adrenergic receptors, leading to peripheral vasoconstriction and an increase in systemic vascular resistance, which in turn raises blood pressure.[3] Its beta-1 adrenergic activity results in a positive inotropic effect on the heart.
Comparative Efficacy in Clinical Settings
Clinical studies have demonstrated that both Mephentermine and Norepinephrine are effective in maintaining blood pressure, particularly in the context of spinal anesthesia-induced hypotension (SAIH) during caesarean sections.[4][5] However, there are notable differences in their performance and side-effect profiles.
Intravenous norepinephrine has been shown to be more effective than mephentermine in terms of the response percentage to the first dose and in maintaining a stable maternal heart rate.[4] While both drugs are equally effective at maintaining systolic blood pressure, a greater number of boluses of norepinephrine may be required compared to mephentermine.[4] Conversely, some studies suggest that intravenous norepinephrine is better at controlling blood pressure overall.[3]
One study found that prophylactic titrated infusions of both drugs maintained good fetal blood gases during elective caesarean delivery, with mephentermine showing superiority in this specific aspect.[6] However, this came at the cost of requiring a significantly higher total infusion volume of mephentermine to maintain maternal systolic blood pressure near baseline values.[6]
A consistent finding across multiple studies is that mephentermine administration is associated with a significant increase in heart rate after the initial 10 minutes of treatment, a characteristic attributed to its β-agonist properties.[4][7] In contrast, norepinephrine provides more stable maternal heart rate control.[4]
Data Presentation: Hemodynamic Effects
The following table summarizes the key hemodynamic parameters observed in a randomized, double-blind clinical trial comparing intravenous boluses of Norepinephrine (8μg) and Mephentermine (6mg) for the management of SAIH in patients undergoing elective caesarean section.
| Parameter | Norepinephrine Group (n=84) | Mephentermine Group (n=84) | p-value | Citation |
| Response % after first bolus | 59.30 ± 29.21 | 39.78 ± 25.6 | <0.0001 | [4][7] |
| Change in Systolic Blood Pressure | Comparable | Comparable | >0.05 | [3][4][5] |
| Change in Diastolic Blood Pressure | Comparable | Comparable | >0.05 | [3][4][5] |
| Heart Rate (after 10 min) | Stable | Significantly increased | <0.0001 | [4][7] |
| Maternal Complications | No significant difference | No significant difference | >0.05 | [3][4] |
| Apgar Score | No untoward effect | No untoward effect | Not significant | [4] |
Experimental Protocols
The data presented is primarily derived from randomized, double-blind clinical trials involving parturients undergoing elective caesarean section under spinal anesthesia. A representative experimental protocol is detailed below.
Study Design: A randomized, double-blinded, comparative clinical trial.
Participants: Parturients of American Society of Anesthesiologists (ASA) physical status I or II, scheduled for elective caesarean section under spinal anesthesia.[3][7]
Randomization: Patients were randomly allocated into two groups: the Norepinephrine group (Group N) and the Mephentermine group (Group M).[4][7]
Intervention:
-
Group N: Received intermittent intravenous boluses of 8μg Norepinephrine for spinal anesthesia-induced hypotension.[3][4][5]
-
Group M: Received intermittent intravenous boluses of 6mg Mephentermine for spinal anesthesia-induced hypotension.[3][4][5]
Monitoring:
-
Hemodynamic parameters including systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) were recorded at regular intervals.[4][7]
-
The primary outcome was often the response percentage after the first bolus of the study drug.[4]
-
Secondary outcomes included the total number of boluses required, maternal complications (e.g., nausea, vomiting, shivering, hypertension), and neonatal outcomes (Apgar score).[3][4]
Statistical Analysis: Data were analyzed using appropriate statistical tests to compare the outcomes between the two groups. A p-value of less than 0.05 was typically considered statistically significant.[3][4]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: Signaling pathways of Mephentermine and Norepinephrine.
Caption: Experimental workflow for a comparative clinical trial.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aijournals.com [aijournals.com]
- 4. Intravenous norepinephrine and mephentermine for maintenance of blood pressure during spinal anaesthesia for caesarean section: An interventional double-blinded randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anesthesiologypaper.com [anesthesiologypaper.com]
- 6. Comparison of mephentermine and norepinephrine infusions for prevention of post-spinal hypotension during elective caesarean delivery: a randomised, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-Head Clinical Trials of Mephentermine Hemisulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mephentermine hemisulfate with other commonly used vasopressors in clinical settings, focusing on its use for the management of hypotension, particularly in the context of spinal anesthesia. The information presented is based on data from head-to-head clinical trials.
This compound vs. Phenylephrine
Phenylephrine, a pure α-adrenergic agonist, is a common comparator for Mephentermine, which has a mixed α- and β-adrenergic activity. Clinical trials have primarily focused on their efficacy and safety in preventing and treating hypotension during spinal anesthesia for cesarean section.
Experimental Protocols
A randomized, parallel-group clinical trial included 80 participants undergoing cesarean section under spinal anesthesia.[1] Patients were allocated into two groups:
-
Group M: Received a 6 mg intravenous bolus of Mephentermine.[1]
-
Group P: Received a 100 µg intravenous bolus of phenylephrine.[1]
Hemodynamic parameters, the necessity for rescue vasopressor doses, and any adverse effects were recorded and analyzed statistically.[1]
Another comparative study evaluated the efficacy of Mephentermine and Phenylephrine in treating hypotension during spinal anesthesia for cesarean section in 60 patients, divided into two groups.[2]
Data Presentation
| Outcome Measure | Mephentermine Group (Group M) | Phenylephrine Group (Group P) | p-value | Reference |
| Rescue Doses Required | 62.5% | 25% | <0.001 | [1] |
| Incidence of Tachycardia | 25% | 0% | 0.001 | [1] |
| Incidence of Bradycardia | Similar in both groups | Similar in both groups | - | [1] |
| Incidence of Nausea/Vomiting | Similar in both groups | Similar in both groups | - | [1] |
| Mean Heart Rate | High | Low | - | [2] |
| Mean Systolic BP, Diastolic BP, and MAP | Lower | Higher | - | [2] |
| Number of Bolus Doses Required | More | Fewer | - | [2] |
Signaling Pathways
References
A Comparative Guide to Mephentermine Hemisulfate and Other Sympathomimetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mephentermine (B94010) hemisulfate with other sympathomimetic agents, focusing on their mechanisms of action, receptor binding profiles, and hemodynamic effects. The information is supported by experimental data from clinical studies, with detailed methodologies provided for key experiments.
Introduction to Sympathomimetic Agents
Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, namely epinephrine (B1671497) and norepinephrine (B1679862).[1] These agents exert their effects by interacting with adrenergic receptors, which are classified into α (alpha) and β (beta) subtypes. Their mechanisms of action can be broadly categorized as:
-
Direct-acting: Directly bind to and activate adrenergic receptors. Examples include phenylephrine (B352888) (α1 agonist), isoproterenol (B85558) (β agonist), and norepinephrine (α and β agonist).[1]
-
Indirect-acting: Increase the concentration of endogenous norepinephrine at the synapse by promoting its release or inhibiting its reuptake. Amphetamine is a classic example.[2]
-
Mixed-acting: Possess both direct and indirect sympathomimetic activity. Ephedrine and mephentermine fall into this category.[3]
Mephentermine Hemisulfate: A Profile
Mephentermine is a sympathomimetic amine that has been used clinically to treat hypotension, particularly in the setting of spinal anesthesia.[4][5] It is structurally related to methamphetamine and amphetamine.[6]
Mechanism of Action
Mephentermine exhibits a mixed mechanism of action:
-
Indirect Action: Its primary mechanism is the indirect release of norepinephrine from sympathetic nerve terminals.[2][4][7] This release of endogenous norepinephrine then stimulates both α and β-adrenergic receptors.
-
Direct Action: Mephentermine also has a direct agonist effect on α-adrenergic receptors.[4][6]
This dual action results in an increase in systolic and diastolic blood pressure, cardiac output, and heart rate.[4][8] The overall hemodynamic effect can be variable and is influenced by the patient's vagal tone.[7]
Comparative Analysis of Sympathomimetic Agents
This section compares mephentermine with other commonly used sympathomimetic agents across several key parameters.
Receptor Binding Affinity and Mechanism of Action
| Drug | Primary Mechanism of Action | Receptor Selectivity (Direct Agonism) | Indirect Action (Norepinephrine Release) |
| Mephentermine | Mixed-acting | α-adrenergic agonist[4][6] | Yes[2][4] |
| Phenylephrine | Direct-acting | Potent α1-adrenergic agonist[1] | No |
| Ephedrine | Mixed-acting | α and β-adrenergic agonist | Yes |
| Norepinephrine | Direct-acting | Potent α1, α2, and β1-adrenergic agonist | No |
| Dopamine | Direct-acting | Dopamine (D1, D2), β1, and α1-adrenergic agonist (dose-dependent) | Yes (minor) |
| Isoproterenol | Direct-acting | Potent non-selective β-adrenergic agonist (β1 and β2) | No |
| Dobutamine | Direct-acting | Primarily β1-adrenergic agonist | No |
Signaling Pathway of Sympathomimetic Agents
The following diagram illustrates the general signaling pathways activated by sympathomimetic drugs at adrenergic receptors.
Caption: Simplified workflow of direct and indirect acting sympathomimetics.
Hemodynamic Effects: Comparative Clinical Data
The following tables summarize quantitative data from clinical trials comparing the hemodynamic effects of mephentermine with other vasopressors in the management of hypotension during spinal anesthesia for cesarean section.
Table 1: Mephentermine vs. Phenylephrine
| Parameter | Mephentermine | Phenylephrine | Study |
| Incidence of Hypotension | Statistically similar | Statistically similar | [9] |
| Incidence of Bradycardia | Lower | Higher (23%)[9] | [9][10] |
| Incidence of Reactive Hypertension | Lower | Higher (20%)[9] | [9] |
| Mean Arterial Pressure | Lower | Higher | [10] |
| Heart Rate | Increased | Decreased | [10] |
| Number of Bolus Doses Required | More | Fewer | [10] |
| Neonatal Outcome (Apgar, Umbilical Artery pH) | Similar | Similar | [9] |
Table 2: Mephentermine vs. Ephedrine
| Parameter | Mephentermine | Ephedrine | Study |
| Potency in managing hypotension | Less potent | More potent | [11] |
| Requirement for top-up bolus doses | More frequent | Less frequent | [11] |
| Effect on Heart Rate | Less increase | More pronounced increase | [12] |
| Neonatal Outcome (Apgar score) | Similar | Similar | [12] |
Table 3: Mephentermine vs. Norepinephrine
| Parameter | Mephentermine | Norepinephrine | Study |
| Maintenance of Blood Pressure | Effective | Better | [13][14] |
| Response % after first bolus | 39.78 ± 25.6 | 59.30 ± 29.21 | [15] |
| Heart Rate Stability | Increased Heart Rate | More Stable | [13] |
| Number of boluses required | Fewer | More | [13] |
| Umbilical Artery pH | Significantly higher (7.275 ± 0.061) | 7.244 ± 0.049 | [16] |
Experimental Protocols
This section outlines the methodologies of key clinical trials cited in this guide.
Study Comparing Mephentermine and Phenylephrine Infusions[9]
-
Objective: To compare the effects of intravenous infusions of phenylephrine and mephentermine for the prevention of maternal hypotension and on neonatal outcome in patients undergoing cesarean section under spinal anesthesia.
-
Study Design: A randomized controlled trial.
-
Participants: Sixty ASA (American Society of Anesthesiologists) physical status 1-2 patients with term, uncomplicated singleton pregnancies.
-
Intervention: Patients were randomly divided into two groups of 30. One group received a prophylactic intravenous infusion of phenylephrine, and the other received a prophylactic intravenous infusion of mephentermine.
-
Primary Outcome: Incidence of hypotension.
-
Secondary Outcomes: Maternal bradycardia, reactive hypertension, and neonatal outcomes (Apgar scores and umbilical artery pH).
Study Comparing Mephentermine and Norepinephrine Boluses[15]
-
Objective: To compare the effect of intermittent intravenous boluses of norepinephrine and mephentermine for the management of spinal anesthesia-induced hypotension in cesarean section.
-
Study Design: A randomized, double-blinded trial.
-
Participants: 256 parturients posted for elective cesarean section under subarachnoid block.
-
Intervention: Patients were randomly allocated into two groups (n=84 in each group for analysis). Group N received boluses of intravenous norepinephrine 8μg, and Group M received mephentermine 6mg for spinal anesthesia-induced hypotension.
-
Primary Outcomes: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
Secondary Outcomes: Response percentage after the first bolus, Apgar score, and maternal complications.
Experimental Workflow for a Comparative Vasopressor Clinical Trial
Caption: A generalized workflow for clinical trials comparing vasopressors.
Summary and Conclusion
This compound is a mixed-acting sympathomimetic agent that effectively manages hypotension by both indirectly releasing norepinephrine and directly stimulating alpha-adrenergic receptors. Clinical evidence, primarily from studies in the obstetric population undergoing spinal anesthesia, suggests that:
-
Compared to the pure α1-agonist phenylephrine , mephentermine is associated with a lower incidence of bradycardia and reactive hypertension but may be less effective at increasing mean arterial pressure and may require more frequent dosing.[9][10]
-
When benchmarked against the mixed-acting agent ephedrine , mephentermine appears to be less potent in managing hypotension.[11]
-
In comparison with norepinephrine , mephentermine is less effective in terms of the initial response to a bolus dose and maintaining heart rate stability, although it may be associated with better fetal acid-base status in some settings.[13][15][16]
The choice of a sympathomimetic agent should be guided by the specific clinical scenario, the desired hemodynamic profile, and the potential for side effects. For researchers and drug development professionals, understanding the nuanced differences in the mechanisms and clinical effects of these agents is crucial for the development of novel and improved vasopressor therapies. Further research to quantify the receptor binding affinities of mephentermine would provide a more complete understanding of its pharmacological profile.
References
- 1. A comparative study of bolus phenylephrine and mephentermine for treatment of hypotension during spinal anaesthesia for caesarean section | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 2. Mephentermine - Wikipedia [en.wikipedia.org]
- 3. aimdrjournal.com [aimdrjournal.com]
- 4. Mephentermine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Mephentermine | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Comparison of phenylephrine hydrochloride and mephentermine sulphate for prevention of post spinal hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anesthesiologypaper.com [anesthesiologypaper.com]
- 11. anesthesiologypaper.com [anesthesiologypaper.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Intravenous norepinephrine and mephentermine for maintenance of blood pressure during spinal anaesthesia for caesarean section: An interventional double-blinded randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anesthesiologypaper.com [anesthesiologypaper.com]
- 15. Intravenous norepinephrine and mephentermine for maintenance of blood pressure during spinal anaesthesia for caesarean section: An interventional double-blinded randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of mephentermine and norepinephrine infusions for prevention of post-spinal hypotension during elective caesarean delivery: a randomised, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Validation of Mephentermine Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of Mephentermine (B94010) Hemisulfate in pharmaceutical formulations. While the specific details of the current United States Pharmacopeia (USP) monograph for Mephentermine Hemisulfate are not publicly available, this document outlines the expected framework of a USP-compliant High-Performance Liquid Chromatography (HPLC) method. This is presented alongside validated alternative HPLC and Ultraviolet-Visible (UV-Vis) spectrophotometric methods, complete with experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.
Comparison of Analytical Method Validation Parameters
The following tables summarize the key validation parameters for the expected USP HPLC method and two alternative analytical techniques.
Table 1: Comparison of Chromatographic and Spectrophotometric Methods for this compound Assay
| Parameter | Expected USP HPLC Method | Alternative HPLC Method | Alternative UV-Vis Spectrophotometric Method |
| Principle | Isocratic Reversed-Phase HPLC with UV detection | Isocratic Reversed-Phase HPLC with UV detection | UV Absorption Spectrophotometry |
| Instrumentation | HPLC system with UV detector | HPLC system with UV detector | UV-Vis Spectrophotometer |
| Specificity | High | High | Moderate (potential for interference) |
| Linearity Range | Typically 80-120% of the nominal concentration | 10-50 µg/mL | 5-30 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.997 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 98.5 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% |
| Robustness | High | Moderate to High | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Expected USP High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on the general principles outlined in USP General Chapter <621> Chromatography and typical monographs for similar amine sulfate (B86663) drugs.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Data Acquisition System
-
Analytical Balance
-
Volumetric flasks and pipettes
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to 3.0) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (or controlled at 25 °C)
Standard Preparation: Accurately weigh about 25 mg of USP Mephentermine Sulfate Reference Standard (RS) into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a solution having a known concentration of about 0.5 mg/mL.
Sample Preparation: Accurately weigh and finely powder not fewer than 20 this compound tablets. Transfer a portion of the powder, equivalent to about 25 mg of this compound, to a 50 mL volumetric flask. Add about 30 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix, and filter.
System Suitability: Inject the standard preparation five times and record the chromatograms. The relative standard deviation (RSD) for the peak areas should be not more than 2.0%. The tailing factor for the mephentermine peak should be not more than 2.0, and the theoretical plates should be not less than 2000.
Procedure: Separately inject equal volumes of the standard preparation and the sample preparation into the chromatograph, record the chromatograms, and measure the responses for the major peaks. Calculate the quantity, in mg, of this compound in the portion of tablets taken.
Alternative High-Performance Liquid Chromatography (HPLC) Method
This method is a validated alternative for the quantification of this compound.
Instrumentation:
-
HPLC with UV-Vis Detector
-
C18 analytical column (4.6 x 250 mm, 5 µm)
-
Data processing software
Chromatographic Conditions:
-
Mobile Phase: Methanol: Water (70:30 v/v), pH adjusted to 3.5 with orthophosphoric acid.
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 257 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Standard Stock Solution: Prepare a stock solution of this compound (100 µg/mL) in the mobile phase.
Sample Solution: Prepare a sample solution from the pharmaceutical formulation to obtain a final concentration of 20 µg/mL in the mobile phase.
Validation Parameters:
-
Linearity: The method was found to be linear over the concentration range of 10-50 µg/mL.
-
Accuracy: The mean percentage recovery was found to be in the range of 99.5% to 100.8%.
-
Precision: The %RSD for intraday and interday precision was less than 2%.
Alternative UV-Visible Spectrophotometric Method
This method provides a simpler and more rapid analysis suitable for routine quality control.
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
1 cm matched quartz cuvettes
Methodology:
-
Solvent: 0.1 M Hydrochloric Acid
-
Wavelength of Maximum Absorbance (λmax): 257 nm
Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve in 100 mL of 0.1 M HCl to get a concentration of 100 µg/mL.
Sample Solution: Prepare a solution from the pharmaceutical dosage form in 0.1 M HCl to yield a theoretical concentration of 10 µg/mL.
Procedure: Measure the absorbance of the standard and sample solutions at 257 nm against a 0.1 M HCl blank. Calculate the amount of this compound in the sample.
Validation Parameters:
-
Linearity: The method demonstrated linearity in the range of 5-30 µg/mL.
-
Accuracy: The recovery studies showed results between 98.9% and 101.2%.
-
Precision: The %RSD was found to be below 2%.
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the UV-Vis spectrophotometric analysis of this compound.
Safety Operating Guide
Essential Guide to the Proper Disposal of Mephentermine Hemisulfate
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Mephentermine hemisulfate, a sympathomimetic amine, is classified as a toxic substance and requires meticulous handling and disposal procedures in accordance with hazardous waste regulations. This guide provides a comprehensive operational and disposal plan, adhering to the stringent guidelines set by regulatory bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
Regulatory Framework
The disposal of this compound is governed by regulations for hazardous and potentially controlled substances. Key regulations include the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[1][2] It is crucial to handle this compound with a "cradle-to-grave" approach, ensuring safety from acquisition to final disposal.[3] State and local regulations may also apply and can be more stringent than federal laws.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing.[4]
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a full-face respirator with an appropriate cartridge.[4][5]
Emergency Procedures:
-
In case of a spill: Avoid dust formation. Evacuate personnel to a safe area. Remove all sources of ignition. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains.[4]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If swallowed, seek emergency medical help immediately.[4]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor who will typically use high-temperature incineration.[3] Under no circumstances should this chemical be flushed down the drain.[6] For laboratory settings where small quantities may need to be deactivated before collection, a chemical degradation protocol can be employed.
Method 1: Off-Site Disposal via Incineration (Recommended)
This is the most secure and compliant method for the disposal of this compound.
-
Waste Identification and Segregation:
-
Container Management:
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers.[3]
-
The label must include the words "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution or local regulations.[3]
-
Keep containers securely closed except when adding waste.[3]
-
-
Storage:
-
Store the waste containers in a designated, well-ventilated, and secure satellite accumulation area.[3]
-
Adhere to institutional and regulatory limits for the volume of waste stored and the duration of accumulation.
-
-
Arranging for Disposal:
Quantitative Data for Disposal
The following table summarizes key quantitative parameters associated with the recommended disposal method.
| Parameter | Value | Notes |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the compound, rendering it non-retrievable. This is the industry standard for hazardous pharmaceutical waste.[2][7] |
| Operating Temperature | 850°C - 1200°C (1562°F - 2192°F) | This temperature range guarantees the complete combustion of organic matter and the neutralization of pathogens.[7] |
| Secondary Chamber Temp. | Minimum 1100°C | Ensures destruction of any remaining hazardous components in the gaseous phase. |
| Gas Retention Time | Minimum 2 seconds | The hot gases are held in a secondary chamber for at least two seconds to ensure complete breakdown of toxic compounds. |
| Waste Volume Reduction | Up to 90% | Incineration significantly reduces the volume of the waste material, with the remaining ash being disposed of in a secure landfill.[7] |
Experimental Protocol: Laboratory-Scale Chemical Deactivation
This protocol describes a potential method for the chemical degradation of small quantities of this compound in a laboratory setting using an Advanced Oxidation Process (AOP) before collection by a hazardous waste contractor. This procedure should be performed in a certified chemical fume hood by trained personnel.
Disclaimer: This is a generalized procedure based on the degradation of similar amine compounds. It is imperative to conduct a small-scale trial to validate its effectiveness and safety for this compound before scaling up.
Principle:
This protocol utilizes Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can break down the Mephentermine molecule into smaller, less toxic compounds.
Materials:
-
This compound waste (in aqueous solution, if possible)
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂) (handle with extreme care)
-
Sulfuric acid (H₂SO₄), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Ice bath
Procedure:
-
Preparation:
-
Ensure all work is conducted in a chemical fume hood.
-
If the this compound waste is solid, dissolve it in water to a concentration not exceeding 10 g/L.
-
Place the reaction vessel containing the Mephentermine solution on a stir plate within an ice bath to manage any exothermic reactions. Begin stirring.
-
-
pH Adjustment:
-
Slowly add 1 M sulfuric acid to the solution to adjust the pH to approximately 3.0-3.5. This is the optimal pH range for the Fenton reaction.
-
-
Catalyst Addition:
-
Add Iron(II) sulfate to the solution. A common starting ratio is 1:5 (w/w) of Fe(II) to H₂O₂. For a 1-liter solution, a starting point could be approximately 2 grams of FeSO₄·7H₂O.
-
-
Oxidant Addition:
-
CAUTION: The addition of hydrogen peroxide can be highly exothermic.
-
Slowly and carefully add 30% hydrogen peroxide to the solution. A common starting molar ratio of H₂O₂ to the target compound is 10:1. This should be added dropwise or in small aliquots to control the reaction temperature.
-
Monitor the temperature of the solution and maintain it below 40°C using the ice bath.
-
-
Reaction:
-
Allow the reaction to proceed with continuous stirring for at least 2-4 hours. The degradation efficiency can be monitored over time using an appropriate analytical method (e.g., HPLC) if available.
-
-
Neutralization and Quenching:
-
After the reaction period, quench any remaining hydrogen peroxide by slowly raising the pH.
-
Carefully add 1 M sodium hydroxide to the solution until the pH is between 7.0 and 8.0. This will also precipitate the iron as iron(III) hydroxide (Fe(OH)₃).
-
-
Final Disposal:
-
Allow the iron hydroxide precipitate to settle.
-
The entire treated solution, including the precipitate, must be collected as hazardous waste.
-
Transfer the mixture to a labeled hazardous waste container for collection by your institution's EH&S or a licensed contractor.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Recent Advances in Advanced Oxidation Processes for Degrading Pharmaceuticals in Wastewater—A Review [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmaceutical pollution in the aquatic environment: advanced oxidation processes as efficient treatment approaches: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA01122H [pubs.rsc.org]
Personal protective equipment for handling Mephentermine hemisulfate
Essential Safety and Handling Guide for Mephentermine Hemisulfate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Chemical Identification and Properties
This compound is classified as acutely toxic if swallowed.[1][2][3] Understanding its basic properties is the first step in safe handling.
| Identifier | Value | Source |
| Chemical Name | This compound salt | [2] |
| CAS Number | 1212-72-2 | [2] |
| Molecular Formula | C22H36N2O4S | [2][3] |
| Molecular Weight | 424.6 g/mol | [2][3] |
| GHS Hazard | H301: Toxic if swallowed | [1][2][3] |
| Signal Word | Danger | [1][2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to reduce the risk of exposure to hazardous drug aerosols and residues.[4][5] The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[2]
| Protection Type | Specification | Rationale & Source |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Must conform to EN166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Impervious, lint-free, disposable gown with a solid front, long sleeves, and tight-fitting cuffs. | Gown should be shown to resist permeability by hazardous drugs.[2][4][6] |
| Two pairs of chemotherapy-tested gloves. | The inner glove should be worn under the cuff and the outer glove over the cuff. Change gloves regularly or if torn or contaminated.[4][6] | |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation occurs. | A NIOSH-approved respirator is necessary when engineering controls are not sufficient to control exposure.[1] |
Standard Operating Procedure: Safe Handling
Adherence to proper handling procedures is crucial to prevent contamination and accidental exposure.
1. Preparation and Engineering Controls:
-
Always handle this compound in a designated restricted area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC).[7]
-
Ensure adequate ventilation is in place to control airborne dust.[1][2]
-
Before beginning work, wash hands thoroughly and don all required PPE as specified in the table above.[6]
2. Handling the Compound:
-
Minimize dust generation during weighing and reconstitution.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1][2]
3. Storage:
-
Keep the container tightly closed to prevent contamination.[1][2]
-
Store locked up and away from incompatible materials or foodstuff containers.[1][2]
4. Post-Handling:
-
Decontaminate all work surfaces after handling is complete.
-
Properly doff and dispose of all single-use PPE in designated hazardous waste containers.[4]
-
Wash hands thoroughly after removing gloves.[6]
Caption: Workflow for the safe handling of this compound.
Operational Plan: Spill Response
Immediate and effective management of a spill is critical to minimize contamination and health risks.[7] This plan outlines the procedural steps for a small spill (less than 5 mL or 5 g).[7] For larger spills, evacuate the area and contact emergency services.[8]
1. Immediate Actions & Area Control:
-
Alert all personnel in the immediate area.[7]
-
Evacuate non-essential personnel and restrict access to the spill zone.[1][8]
-
If the substance has made contact with skin or eyes, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[1][8]
2. Spill Containment and Cleanup:
-
Don appropriate PPE from a designated spill kit, including double gloves, a gown, eye protection, and a respirator if the spill is a powder or outside a fume hood.[7]
-
For powders: Gently cover the spill with absorbent pads wetted with water to prevent aerosolization.[7][9]
-
For liquids: Cover the spill with absorbent pads from the spill kit.[9][10]
-
Working from the outside in, clean the area three times with a detergent solution, followed by a rinse with clean water.[8][10]
3. Waste Collection and Disposal:
-
Use a scoop to collect any broken glass and place it in a sharps container.[8]
-
Collect all used absorbent materials, contaminated PPE, and cleaning supplies.[8]
-
Place all contaminated items into a clearly labeled hazardous waste bag or container.[8][10]
4. Final Steps:
-
Notify personnel when the cleanup is complete.[8]
-
Report the incident according to your institution's protocol.[7]
-
Restock the chemical spill kit immediately.[7]
References
- 1. echemi.com [echemi.com]
- 2. guidechem.com [guidechem.com]
- 3. Mephentermine Sulfate | C22H36N2O4S | CID 71611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pogo.ca [pogo.ca]
- 5. pogo.ca [pogo.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. How to Handle Hazardous Drug Spills [educat.med.utah.edu]
- 10. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
